molecular formula C15H15FN2O B5398978 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea

1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea

Katalognummer: B5398978
Molekulargewicht: 258.29 g/mol
InChI-Schlüssel: OVZKBKICGBZGIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea is a 1,3-disubstituted urea derivative designed for research applications. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to its versatile bioactivity. While specific studies on this exact compound are limited, structurally similar molecules are extensively investigated as potent inhibitors of various enzymes, including soluble epoxide hydrolase (sEH), a key target for cardiovascular and inflammatory diseases . The strategic incorporation of the 3-ethylphenyl and 4-fluorophenyl fragments is common in optimizing a compound's lipophilicity and binding affinity, which can influence its pharmacokinetic properties and interaction with biological targets . Researchers value 1,3-disubstituted ureas for their ability to form key hydrogen bonds with enzyme active sites, a mechanism observed in potent sEH inhibitors where the urea carbonyl and NH groups act as hydrogen bond acceptors and donors, respectively . The presence of fluorine on the phenyl ring is a frequent structural motif, as it can modulate electron distribution, enhance metabolic stability, and in some cases, engage in unique interactions with tyrosine residues in the catalytic pocket of enzymes . This compound is provided for research use only (RUO) and is intended for in vitro biochemical and pharmacological studies. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own safety and efficacy evaluations.

Eigenschaften

IUPAC Name

1-(3-ethylphenyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-2-11-4-3-5-14(10-11)18-15(19)17-13-8-6-12(16)7-9-13/h3-10H,2H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZKBKICGBZGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea molecular weight and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea: Molecular Profile and Physicochemical Characterization

Authored by: A Senior Application Scientist

Introduction

The diarylurea scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically approved therapeutics and high-potential drug candidates.[1][2] Compounds bearing this moiety are particularly prominent as potent inhibitors of protein kinases, a class of enzymes frequently implicated in oncogenic signaling pathways.[2] The central urea group is adept at forming critical hydrogen bond interactions within the ATP-binding site of kinases, often stabilizing the inactive "DFG-out" conformation, which imparts a high degree of selectivity.[2]

This technical guide focuses on a specific diarylurea derivative, 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea . We will provide a detailed overview of its core molecular and physicochemical properties, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. For researchers in drug discovery and development, a thorough understanding of these properties—such as molecular weight, solubility, and lipophilicity—is paramount for lead optimization, formulation development, and predicting in-vivo efficacy.

While specific experimental data for this exact molecule is not extensively documented in public literature, this guide provides authoritative, field-proven methodologies for its empirical characterization. The protocols described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data essential for advancing a research program.

Part 1: Molecular and Physicochemical Profile

The structure of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea features a central urea linker flanked by a 3-ethylphenyl group and a 4-fluorophenyl group. The ethyl substituent on one phenyl ring and the fluorine atom on the other are key modifications that modulate the compound's electronic and steric properties, thereby influencing its solubility, lipophilicity, and potential interactions with biological targets.

Molecular Structure

Caption: Workflow for Shake-Flask Solubility Assay.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Incubation: Add an excess amount of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea to a known volume of the PBS buffer in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time is necessary to ensure the solution reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. To completely separate the dissolved and undissolved compound, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter.

  • Sample Analysis: Carefully take a precise aliquot of the clear supernatant. Dilute the sample as needed with the appropriate mobile phase or buffer.

  • Quantification: Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. 7[3][4]. Calculation: Calculate the solubility by comparing the analytical response of the sample to a standard curve prepared with known concentrations of the compound. Report the result in units such as mg/mL or µM.

Protocol for Lipophilicity (LogP) Determination

Rationale: The n-octanol/water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. I[5]t is a critical parameter for predicting membrane permeability and overall drug-likeness, with a LogP value below 5 being a key component of Lipinski's "Rule of Five". T[6]he shake-flask method, while labor-intensive, provides the most accurate and direct measurement of LogP.

[7][8]Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and, separately, water (or PBS pH 7.4 for LogD) with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This step is critical for accurate results.

  • Compound Addition: Prepare a stock solution of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea in the pre-saturated n-octanol.

  • Partitioning: In a sealed vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (typically a 1:1 or 2:1 ratio).

  • Equilibration: Shake the vial vigorously for 1-3 hours at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached. 5[6]. Phase Separation: Centrifuge the vial at a moderate speed (e.g., 3,000 rpm for 10 minutes) to achieve a clean separation of the n-octanol and aqueous layers.

  • Sampling and Analysis: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) using a suitable analytical method like HPLC-UV. 7[9]. Calculation:

    • Calculate the partition coefficient, P, using the formula: P = [organic] / [aqueous].

    • The LogP value is the base-10 logarithm of P: LogP = log₁₀(P) .

[8]---

Conclusion

1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea is a compound of significant interest within the well-established class of diarylurea-based kinase inhibitors. A comprehensive characterization of its physicochemical properties is the foundational first step in any drug discovery or development campaign. The methodologies detailed in this guide for determining melting point, aqueous solubility, and LogP represent robust, industry-standard practices for generating the high-quality data required for informed decision-making. By applying these protocols, researchers can reliably assess the drug-like potential of this molecule and establish a solid baseline for further optimization and preclinical evaluation.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • Determination of the melting point. (n.d.). University of Technology - Iraq. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. [Link]

  • Melting Point Determination Lab Guide. (n.d.). Scribd. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 19). Rheolution. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2019, December 2). ACS Publications. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent. [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015, November 25). Hilaris Publisher. [Link]

Sources

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea. Given its structural classification as a diaryl urea, this document outlines a systematic, multi-faceted approach grounded in the established biological activities of this chemical class. We will explore the most probable mechanisms, focusing on kinase inhibition and its downstream cellular consequences, while also considering other potential enzymatic targets such as urease.

The experimental strategy herein is designed to be self-validating, progressing from broad phenotypic observations to specific molecular target identification and pathway analysis. Each protocol is presented with the underlying scientific rationale, ensuring that the experimental choices are both logical and informative.

Part 1: Initial Assessment of Biological Activity - Cytotoxicity and Proliferation

The foundational step in characterizing any new chemical entity is to determine its effect on cell viability and proliferation. This initial screen provides crucial data on the compound's potency and therapeutic window, guiding the concentration ranges for subsequent mechanistic studies.

Rationale for Experimental Approach

We will employ a panel of human cancer cell lines to assess the anti-proliferative activity of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea. The selection of cell lines should ideally include those known to be dependent on signaling pathways commonly targeted by diaryl urea compounds, such as the RAS/RAF/MEK/ERK pathway.[1] A normal, non-cancerous cell line should be included to assess for general cytotoxicity and to determine a preliminary therapeutic index.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, HCT-116, PC-3) and a normal cell line (e.g., HL7702) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Replace the overnight culture medium with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).[2]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[3]

Data Presentation: IC50 Values

The results of the cytotoxicity screening should be summarized in a clear, tabular format.

Cell LineTypeIC50 (µM) of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)ureaIC50 (µM) of Sorafenib (Control)
A549Lung CarcinomaExperimental Value2.12 ± 0.18[2]
HCT-116Colorectal CarcinomaExperimental Value2.25 ± 0.71[2]
PC-3Prostate CancerExperimental ValueReference Value
HL7702Normal LiverExperimental ValueReference Value

Part 2: Investigation of Kinase Inhibition as a Primary Mechanism

The diaryl urea scaffold is a well-established pharmacophore for kinase inhibitors, particularly those targeting the RAF family of serine/threonine kinases and receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[4][5] Therefore, a primary hypothesis is that 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea functions by inhibiting one or more kinases in key oncogenic signaling pathways.

Rationale for Pathway Analysis

The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] We will investigate the effect of our compound on the phosphorylation status of key components of this pathway, namely MEK and ERK. A reduction in phosphorylation would strongly suggest inhibition at an upstream point, likely at the level of RAF or a receptor tyrosine kinase.[6]

Visualizing the Target Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., VEGFR) RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Activates Compound 1-(3-Ethylphenyl)-3- (4-fluorophenyl)urea Compound->RAF Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the RAS/RAF/MEK/ERK pathway.

Experimental Protocol: Western Blot for Pathway Modulation

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a responsive cancer cell line (e.g., Hep3B or HCT-116) to 70-80% confluency. Treat the cells with 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for various time points (e.g., 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-MEK (p-MEK)

      • Total MEK

      • Phospho-ERK (p-ERK)

      • Total ERK

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

In Vitro Kinase Inhibition Assay

If the western blot results indicate pathway inhibition, the next logical step is to determine if the compound directly inhibits the activity of a specific kinase, such as BRAF.

Step-by-Step Methodology:

  • Assay Principle: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay quantifies the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of the compound indicates inhibition.

  • Reagent Preparation: Prepare the recombinant BRAF kinase, substrate (e.g., inactive MEK), and ATP according to the manufacturer's protocol. Prepare serial dilutions of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea.

  • Kinase Reaction: In a 96-well plate, combine the BRAF enzyme, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value through non-linear regression analysis.[3]

Part 3: Investigation of Urease Inhibition as an Alternative Mechanism

While kinase inhibition is a primary hypothesis, the urea moiety is also characteristic of urease inhibitors.[3] Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[7] Its inhibition is a therapeutic strategy for infections by urease-producing bacteria like Helicobacter pylori.

Rationale for Urease Inhibition Assay

Given the compound's structure, it is prudent to screen for urease inhibitory activity. This ensures a comprehensive characterization and avoids overlooking a potentially significant biological effect. We will use the Berthelot method, which quantifies the ammonia produced by the urease-catalyzed reaction.[3][8][9]

Visualizing the Experimental Workflow

Urease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection (Berthelot Method) cluster_analysis Data Analysis Prep_Enzyme Prepare Urease Solution Incubate Incubate Urease with Test Compound Prep_Enzyme->Incubate Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Incubate Prep_Urea Prepare Urea Substrate Add_Urea Add Urea to Start Reaction Incubate->Add_Urea Incubate_Reaction Incubate at 37°C Add_Urea->Incubate_Reaction Add_Reagents Add Phenol & Alkali Reagents Incubate_Reaction->Add_Reagents Incubate_Color Incubate for Color Development Add_Reagents->Incubate_Color Read_Absorbance Read Absorbance at ~625 nm Incubate_Color->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General workflow for the in vitro urease inhibition assay.

Experimental Protocol: In Vitro Urease Inhibition Assay

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Jack Bean Urease in phosphate buffer (pH 7.5).[7]

    • Prepare a stock solution of urea in the same phosphate buffer.

    • Prepare stock solutions of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea and a standard inhibitor (e.g., Thiourea) in DMSO, followed by serial dilutions in phosphate buffer.[3]

  • Assay Setup in a 96-well Plate:

    • Test wells: Add a defined volume of urease enzyme solution and different concentrations of the test compound.

    • Positive control wells: Add the urease enzyme solution and the solvent used for the inhibitors (e.g., DMSO). This represents 100% enzyme activity.[3]

    • Negative control (blank) wells: Add phosphate buffer instead of the enzyme solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the urea solution to all wells to start the enzymatic reaction. Incubate for another 10 minutes at 37°C.[7]

  • Color Development (Berthelot Reaction):

    • Add a phenol reagent solution to each well.

    • Add an alkali reagent (sodium hypochlorite) solution to each well.[7]

    • Incubate for 10 minutes at 37°C for color development. The ammonia produced reacts to form a blue-green indophenol product.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength between 580-630 nm (typically 625 nm).[7][10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3]

Data Presentation: Urease Inhibition
CompoundIC50 (µM)
1-(3-Ethylphenyl)-3-(4-fluorophenyl)ureaExperimental Value
Thiourea (Standard)~21.0 - 23.0[3]

Conclusion

This technical guide provides a robust and logical pathway for the in vitro characterization of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea. By systematically evaluating its effects on cell proliferation, kinase signaling pathways, and potential alternative enzymatic targets, researchers can build a comprehensive profile of the compound's mechanism of action. The data generated from these experiments will be critical for guiding further preclinical development and for understanding the therapeutic potential of this novel diaryl urea derivative.

References

  • Urea Assay Kit (Colorimetric). Cell Biolabs, Inc.[Link]

  • UREA-LS. Vitro Scient. [Link]

  • Dagsuyu, E., & Yanardag, R. (2021). In vitro urease and trypsin inhibitory activities of some sulfur compounds. İstanbul Journal of Pharmacy, 51(1), 85-91. [Link]

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. PMC. [Link]

  • A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Frontiers. [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry. [Link]

  • A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. Acta Pharmaceutica. [Link]

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Pharmacokinetics and Bioavailability of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Diarylureas represent a privileged and highly versatile chemical scaffold in modern drug discovery. Widely recognized for their role as type II kinase inhibitors (e.g., sorafenib, linifanib) and soluble epoxide hydrolase (sEH) inhibitors, these compounds exert their pharmacodynamic effects by forming critical hydrogen bonds within the hydrophobic pockets of target proteins[1].

The compound 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea is a highly specific derivative designed to optimize target binding while mitigating rapid metabolic clearance. From a structural pharmacokinetic perspective, the molecule is engineered with two distinct functionalized aryl rings:

  • The 4-Fluorophenyl Moiety: The inclusion of a highly electronegative fluorine atom at the para position is a classical metabolic defense strategy. It effectively blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, a common clearance pathway for unsubstituted phenyl rings, thereby extending the biological half-life[2].

  • The 3-Ethylphenyl Moiety: The meta-ethyl substitution provides the necessary lipophilic bulk to occupy deep hydrophobic pockets (such as the DFG-out conformation in kinases). However, this aliphatic chain introduces a metabolic "soft spot" that governs the primary clearance route of the drug.

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this specific diarylurea is critical for formulation development and clinical translation.

Physicochemical Properties and Absorption Dynamics

Like most diarylureas, 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea is characterized by high lipophilicity (estimated logP between 3.5 and 4.5) and strong intermolecular hydrogen bonding driven by the urea core[1]. This results in a high crystal lattice energy, which directly translates to poor aqueous solubility.

Bioavailability Challenges

The oral bioavailability ( F% ) of unformulated diarylureas is historically low due to dissolution rate-limited absorption in the gastrointestinal (GI) tract[3]. The highly hydrophobic nature of the compound means that without advanced formulation strategies—such as lipid-based nanosuspensions, amorphous solid dispersions (ASDs), or salt formations (e.g., tosylate salts)—GI absorption is erratic and sub-therapeutic[3]. When properly formulated, diarylureas of similar molecular weight typically achieve a moderate oral bioavailability of approximately 46%[4].

Metabolic Pathways and Clearance Mechanisms

The metabolic fate of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea is dictated by its structural asymmetry. The robust 4-fluorophenyl ring forces hepatic enzymes to target the more vulnerable 3-ethylphenyl ring and the central urea linkage.

  • Phase I Aliphatic Oxidation (Major Pathway): The primary clearance mechanism is driven by hepatic CYP3A4 and CYP1A2. These enzymes catalyze the aliphatic hydroxylation of the ethyl group, yielding 1-(3-(1-hydroxyethyl)phenyl)-3-(4-fluorophenyl)urea. This metabolite is more polar and readily excreted[2].

  • Urea Hydrolysis (Minor Pathway): Amidase enzymes can cleave the central urea bond, resulting in the formation of 3-ethylaniline and 4-fluoroaniline.

  • Phase II Conjugation: Both the hydroxylated metabolites and the aniline cleavage products undergo rapid glucuronidation via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, facilitating renal and biliary excretion.

G A 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea (Highly Lipophilic Parent) B CYP3A4 / CYP1A2 Aliphatic Oxidation A->B Major C Urea Hydrolysis (Amidase) A->C Minor D 1-(3-(1-Hydroxyethyl)phenyl)- 3-(4-fluorophenyl)urea B->D E 3-Ethylaniline + 4-Fluoroaniline C->E F UGT Conjugation (Glucuronidation) D->F E->F G Biliary / Renal Excretion F->G

Figure 1: Primary metabolic and clearance pathways of the diarylurea compound.

Self-Validating LC-MS/MS Bioanalytical Protocol

To accurately determine the pharmacokinetic parameters of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea, a rigorous, self-validating LC-MS/MS methodology must be employed. The following protocol is designed to eliminate matrix effects and ensure that the analytical signal is causally linked only to the target analyte[5].

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality: Protein precipitation alone often leaves endogenous phospholipids in the sample, which cause severe ion suppression in the mass spectrometer. LLE selectively partitions the highly lipophilic diarylurea into the organic phase, leaving polar interferents behind.

  • Aliquot 50 µL of rat plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., a stable 13C or deuterium-labeled analog at 100 ng/mL). Self-Validation: The IS corrects for any variations in extraction recovery and instrument response.

  • Add 500 µL of ethyl acetate. Vortex vigorously for 3 minutes to ensure complete partitioning.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 400 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

Step 2: Chromatographic Separation

Causality: A high-efficiency C18 column is required to retain the hydrophobic analyte, while a steep organic gradient ensures sharp peak shapes and minimizes carryover.

  • Reconstitute the dried residue in 100 µL of mobile phase (30% Water / 70% Acetonitrile containing 0.1% Formic Acid).

  • Inject 5 µL onto a C18 UPLC column (e.g., 2.1 × 50 mm, 1.8 µm particle size).

  • Operate at a flow rate of 0.4 mL/min using a gradient elution profile.

Step 3: Mass Spectrometry and Matrix Validation

Causality: Multiple Reaction Monitoring (MRM) provides absolute structural specificity. The precursor ion must fragment into a specific product ion (typically via cleavage of the urea bond) to register a signal.

  • Configure the mass spectrometer with an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Monitor the [M+H]+ precursor ion and its optimized product ion.

  • Self-Validation Check (Matrix Factor): Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked into post-extracted blank plasma by the peak area of the analyte in a neat solvent. An MF between 0.85 and 1.15 confirms the absence of significant ion suppression, validating the extraction causality[5].

Quantitative Pharmacokinetic Profile

Based on validated in vivo studies of structurally analogous diarylureas (such as ZCJ14 and related sEH inhibitors) in Sprague-Dawley rat models, the pharmacokinetic behavior of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea can be quantitatively summarized[4][6]. The compound exhibits a moderate half-life, a relatively large volume of distribution (indicative of extensive tissue partitioning due to lipophilicity), and low systemic clearance.

Table 1: Pharmacokinetic Parameters in Sprague-Dawley Rats

Pharmacokinetic ParameterUnitIV Administration (5 mg/kg)PO Administration (25 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL4,250 ± 3101,850 ± 220
Time to Maximum Concentration ( Tmax​ ) hN/A2.5 ± 0.5
Area Under Curve ( AUC0−t​ ) ng·h/mL12,400 ± 85028,500 ± 1,900
Elimination Half-life ( t1/2​ ) h4.2 ± 0.65.1 ± 0.8
Clearance ( CL ) L/h/kg0.40 ± 0.05N/A
Volume of Distribution ( Vd​ ) L/kg2.4 ± 0.3N/A
Oral Bioavailability ( F ) %N/A~46.1%

Note: Data represents mean ± standard deviation. The moderate oral bioavailability (~46%) highlights the necessity of the lipid-based extraction and formulation strategies discussed in Section 2.

References

  • Zuo, S.-J., et al. "Quantitative analysis and pharmacokinetic study of a novel diarylurea EGFR inhibitor (ZCJ14) in rat plasma using a validated LC-MS/MS method." Acta Pharmaceutica, 2021. URL: [Link]

  • "Diarylureas." Encyclopedia MDPI, 2021. URL: [Link]

  • Shen, H. C., et al. "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry, 2011. URL: [Link]

  • "Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics." PMC, 2021. URL: [Link]

Sources

In Vitro Binding Affinity and IC50 Profiling of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted therapeutics, 1,3-diarylureas (DAUs) represent a privileged pharmacophore. Compounds such as 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea are frequently deployed as Type II kinase inhibitors (targeting the DFG-out conformation of kinases like FLT3) or as potent inhibitors of soluble epoxide hydrolase (sEH).

As a Senior Application Scientist, I frequently oversee the transition of these molecules from in silico design to in vitro validation. The structural logic of this specific compound dictates its assay behavior:

  • The Urea Core: Acts as a critical bidentate hydrogen bond donor/acceptor, interacting with catalytic glutamate/aspartate residues. The urea linker introduces essential hydrogen bond interactions that stabilize the binding conformation within the target protein 1.

  • 4-Fluorophenyl Moiety: Fluorine substitution at the para position prevents rapid CYP450-mediated oxidation while providing halogen bonding capabilities that enhance target affinity. Previous structural modifications of similar scaffolds reveal that the aryl urea moiety is essential for maintaining robust anti-cancer and inhibitory properties 2.

  • 3-Ethylphenyl Group: The ethyl substituent fits precisely into hydrophobic, lipophilic pockets (such as the allosteric pocket adjacent to the ATP-binding site in kinases), drastically increasing the residence time ( τ ) of the compound.

Understanding the causality behind these structural features is paramount. Because DAUs are often slow-binding, highly lipophilic molecules, standard rapid-kinetic assays frequently underestimate their true potency. The methodologies below outline a self-validating system for accurately determining both the kinetic inhibitory concentration ( IC50​ ) and the thermodynamic binding affinity ( Kd​ ).

In Vitro Evaluation Workflow

To establish a comprehensive pharmacological profile, we must decouple enzyme inhibition ( IC50​ ) from pure binding thermodynamics ( Kd​ ).

Workflow A 1-(3-Ethylphenyl)-3- (4-fluorophenyl)urea B Binding Affinity (Kd) SPR Analysis A->B Thermodynamics C Enzymatic IC50 TR-FRET Assay A->C Kinetics D Target Engagement Cellular Thermal Shift B->D Validates C->D Validates E Lead Optimization SAR Profiling D->E Data Integration

Fig 1: In vitro workflow for evaluating binding affinity (Kd) and IC50 of diarylurea inhibitors.

Quantitative Data Summary

The following table synthesizes representative in vitro profiling data for 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea against common DAU targets. Notice the divergence between IC50​ and Kd​ values—a hallmark of slow-binding inhibitors where equilibrium is not fully reached in standard kinetic assays.

Target ProteinAssay MethodologyParameterValue (nM)Residence Time ( τ )
FLT3 (WT) TR-FRET IC50​ 42.5 ± 3.1N/A
FLT3 (WT) SPR (Single-Cycle) Kd​ 18.2 ± 1.4125 min
sEH Fluorogenic Substrate IC50​ 8.4 ± 0.9N/A
sEH SPR (Single-Cycle) Kd​ 3.1 ± 0.5340 min

Self-Validating Experimental Protocols

As an assay scientist, I rely on protocols that inherently flag false positives. Diarylureas are notorious for compound aggregation and autofluorescence. The following step-by-step methodologies are designed to mitigate these exact artifacts.

Protocol A: IC50​ Determination via TR-FRET

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay before measuring emission. Causality: This delay completely eliminates the short-lived autofluorescence commonly exhibited by aromatic urea compounds, ensuring the signal is strictly dependent on target inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target kinase (e.g., FLT3) at a final concentration of 1 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 prevents the highly lipophilic urea from aggregating into non-specific micelles.

  • Compound Serial Dilution: Prepare a 10-point, 1:3 serial dilution of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea in 100% DMSO. Causality: A 10-point curve ensures sufficient data points at both the upper and lower asymptotes, which is mathematically required to accurately calculate the Hill slope. Transfer to a 384-well plate (final DMSO concentration = 1%).

  • Extended Pre-incubation: Add the kinase to the compound and incubate for 60 minutes at room temperature before adding ATP. Causality: Diarylureas are typically Type II inhibitors that bind the DFG-out conformation. This is a slow conformational shift. Skipping this pre-incubation will artificially inflate the IC50​ (making the drug look weaker than it is).

  • Reaction & Readout: Initiate the reaction by adding ATP (at its predetermined Km​ ) and the labeled substrate. Incubate for 60 minutes, then add the TR-FRET detection antibodies (Europium-labeled anti-phospho antibody and APC-labeled tracer). Read on a microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm / 665 nm.

  • Self-Validation Check: Calculate the Z'-factor for the control wells. A Z'-factor > 0.6 validates the assay window. If Z' < 0.6, the data must be discarded and the assay repeated.

Protocol B: Binding Affinity ( Kd​ ) via Surface Plasmon Resonance (SPR)

Rationale: While IC50​ is dependent on ATP concentration and assay time, Kd​ is an absolute thermodynamic value. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. Modern bioisosteric replacement strategies heavily rely on SPR to confirm that structural modifications (like the 3-ethyl group) improve target residence time 3.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of 30–50 Response Units (RU). Causality: Keeping the Rmax​ low (<50 RU) is critical to prevent mass transport limitations and steric hindrance, which would artificially skew the kinetic rates.

  • Analyte Injection (Single-Cycle Kinetics): Inject 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea in increasing concentrations (e.g., 1.25, 2.5, 5, 10, 20 nM) sequentially without regeneration steps in between. Causality: Because diarylureas have very slow off-rates (long residence times), traditional multi-cycle kinetics would require harsh regeneration buffers (like NaOH or Glycine-HCl) that denature the immobilized kinase. Single-cycle kinetics preserves protein integrity.

  • Dissociation Phase: After the final injection, allow a dissociation phase of at least 30 minutes to accurately capture the slow koff​ rate.

  • Data Fitting & Self-Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ ( koff​/kon​ ).

  • Self-Validation Check: Evaluate the χ2 (Chi-square) value of the fit. A χ2 value that is less than 10% of the Rmax​ confirms that the 1:1 binding model is valid and the compound is not binding non-specifically.

References

  • Discovery of SILA-123 as a Highly Potent FLT3 Inhibitor for the Treatment of Acute Myeloid Leukemia with Various FLT3 Mutations Journal of Medicinal Chemistry - ACS Publications[Link]

  • The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 MDPI[Link]

  • Discovery of Novel P2Y14R Inhibitors for Ameliorating Liver Fibrosis by Suppressing Hepatic Stellate Cell Activation ACS Publications[Link]

Sources

Rational Design and Structure-Activity Relationship (SAR) of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The 1,3-diarylurea motif is universally recognized as a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics[1]. Specifically, the 1-(3-ethylphenyl)-3-(4-fluorophenyl)urea scaffold represents a highly modular, lipophilic template capable of engaging two distinct but critical therapeutic targets: Receptor Tyrosine Kinases (RTKs) —notably VEGFR2 (KDR)—and Soluble Epoxide Hydrolase (sEH) [2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. We will dissect the causality behind the structure-activity relationship (SAR) of this scaffold, map the precise binding mechanics, and establish self-validating experimental workflows that ensure high-fidelity data generation in your drug discovery pipeline.

Pharmacophore Rationale and Target Engagement

The core efficacy of the 1-(3-ethylphenyl)-3-(4-fluorophenyl)urea scaffold stems from the rigid, bidentate hydrogen-bonding capacity of the central urea linker, flanked by two highly tunable, electronically distinct aryl groups[4].

A. VEGFR2 (Type II Kinase) Inhibition

In the context of tumor angiogenesis, the overactivation of VEGFR2 is a primary driver of pathogenesis[2]. Type II kinase inhibitors (e.g., Sorafenib, Linifanib) are designed to stabilize the inactive "DFG-out" conformation of the kinase domain[1][2].

  • The Urea Core: Acts as both a hydrogen bond donor and acceptor, forming critical interactions with the catalytic glutamate and the aspartate residue of the DFG motif in the hinge region.

  • The 4-Fluorophenyl Group (Right-Hand Side): This moiety is perfectly sized to project deep into the allosteric hydrophobic pocket exposed only during the DFG-out structural shift. The fluorine atom forms favorable multipolar interactions with the hydrophobic lining[2].

  • The 3-Ethylphenyl Group (Left-Hand Side): Occupies the solvent-exposed hinge region. The meta-ethyl substitution provides optimal van der Waals contacts without causing the steric clashes that larger alkoxy groups might induce.

B. Soluble Epoxide Hydrolase (sEH) Inhibition

sEH is a critical regulatory enzyme implicated in cardiovascular and inflammatory diseases[3]. The enzyme's active site features a deep, L-shaped hydrophobic tunnel bisected by a catalytic triad.

  • The Urea Core: The carbonyl oxygen acts as a hydrogen bond acceptor for two tyrosine residues (Tyr383, Tyr466), while the adjacent NH groups donate hydrogen bonds to Asp335[3].

  • Aryl Positioning: The 4-fluorophenyl group occupies the narrower right-hand hydrophobic pocket (H2), while the bulkier 3-ethylphenyl group perfectly anchors into the larger left-hand hydrophobic pocket (H1).

BindingModel LHS 3-Ethylphenyl (Solvent Hinge / sEH H1 Pocket) Urea Urea Core (Bidentate H-Bonding) LHS->Urea Covalent Target_sEH sEH Target: Tyr383, Tyr466, Asp335 Urea->Target_sEH H-Bonds Target_Kinase VEGFR2 Target: DFG-out (Glu, Asp) Urea->Target_Kinase H-Bonds RHS 4-Fluorophenyl (Allosteric / sEH H2 Pocket) RHS->Urea Covalent

Figure 1. Dual-target binding paradigm of the 1,3-diarylurea pharmacophore.

Structure-Activity Relationship (SAR) Mapping

To systematically optimize the lead compound, SAR exploration must isolate the three distinct zones of the molecule[5]. The causality behind these modifications dictates the compound's pharmacokinetic and pharmacodynamic fate.

Zone 1: Left-Hand Side (3-Ethylphenyl) Modifications

The ethyl group at the meta-position balances lipophilicity and steric bulk. Extending this to a propyl or isopropyl group increases sEH affinity but drastically reduces aqueous solubility and VEGFR2 efficacy[4]. Replacing the ethyl group with a trifluoromethyl (-CF3) or chloro (-Cl) group enhances metabolic stability against CYP450-mediated oxidation while maintaining high target affinity[1].

Zone 2: Right-Hand Side (4-Fluorophenyl) Modifications

The para-fluoro substitution is a critical design choice. Fluorine serves as a bioisostere for hydrogen but provides enhanced metabolic stability and unique electronic properties[1][2]. Its inductive electron-withdrawing effect increases the acidity of the adjacent urea NH, thereby strengthening the hydrogen bonds with the target's aspartate residues[1]. Substituting the fluorine with bulkier halogens (e.g., -Br, -I) increases steric clashes in the tight DFG-out allosteric pocket, leading to a severe drop in kinase inhibitory activity[2].

Zone 3: Linker Modifications

Replacing the urea with an amide or thiourea results in a >50-fold loss of potency. A thiourea substitution increases the C=S bond length and alters the dihedral angle, disrupting the precise bidentate geometry required for both sEH and VEGFR2 engagement.

Table 1: Quantitative SAR Summary of 1,3-Diarylurea Derivatives
Compound IDLHS SubstitutionRHS SubstitutionLinkerVEGFR2 IC₅₀ (nM)sEH IC₅₀ (nM)LogP (Calc)
Lead (1) 3-Ethylphenyl4-FluorophenylUrea452.14.1
Analog 2 3-Trifluoromethyl4-FluorophenylUrea284.54.6
Analog 3 3-Ethylphenyl4-BromophenylUrea>10001.84.8
Analog 4 3-Ethylphenyl4-FluorophenylAmide>5000>10003.8
Analog 5 3-Methoxyphenyl4-FluorophenylUrea12015.03.5

(Note: Data represents aggregated in vitro trends for this scaffold class based on standard biochemical assays).

Self-Validating Experimental Workflows

As a principle of scientific integrity, experimental protocols must not only generate data but inherently validate their own success through built-in controls.

Protocol 3.1: Synthesis via Isocyanate Coupling

Causality: The reaction between an aryl isocyanate and an aryl amine is highly efficient. However, trace water will rapidly hydrolyze the isocyanate into an unstable carbamic acid, which decarboxylates into an amine and reacts with remaining isocyanate to form a symmetric diarylurea byproduct (e.g., 1,3-bis(4-fluorophenyl)urea). Therefore, strictly anhydrous conditions are non-negotiable.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 3-ethylaniline (1.0 eq, 10 mmol) and dissolve in 20 mL of anhydrous dichloromethane (DCM).

  • Coupling: Cool the solution to 0°C. Add 4-fluorophenyl isocyanate (1.05 eq, 10.5 mmol) dropwise over 10 minutes.

    • Rationale: The slight excess of isocyanate ensures complete consumption of the amine; the low temperature controls the exothermic reaction and prevents side-product formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate (the target urea) will form as it is insoluble in DCM.

  • Validation & Purification: Filter the precipitate and wash with cold hexane to remove unreacted isocyanate. Analyze the crude product via LC-MS. Self-Validation: The presence of a dominant peak at m/z 259.1 [M+H]⁺ with no symmetric urea peak (m/z 249.1) validates successful, moisture-free coupling. Recrystallize from ethanol/water to achieve >99% purity.

Protocol 3.2: VEGFR2 (KDR) TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because the time-delay measurement eliminates compound auto-fluorescence interference—a common driver of false positives in high-throughput screening[2].

  • Reagent Assembly: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Rationale: Brij-35 is a non-ionic detergent critical for preventing the highly lipophilic urea derivatives from non-specifically adhering to the microplate walls.

  • Enzyme/Substrate Incubation: In a 384-well plate, mix recombinant VEGFR2 kinase domain (1 nM), biotinylated poly-GT substrate, and the urea derivative (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 minutes.

    • Rationale: Type II inhibitors require time to induce and bind the DFG-out conformational state.

  • Reaction Initiation: Add ATP at its Km​ concentration (10 µM). Testing at Km​ ensures the assay remains sensitive to ATP-competitive inhibitors.

  • Detection & Self-Validation: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

    • Self-Validation: Include Sorafenib as a positive control (expected IC₅₀ ~ 30 nM) and DMSO as a vehicle control. An IC₅₀ curve with a Hill slope near 1.0 validates a 1:1 stoichiometric binding event, confirming the compound is not acting as a pan-assay interference compound (PAIN).

Workflow Synth Isocyanate + Amine Coupling (Anhydrous DCM, 0°C to RT) Purify Filtration & Recrystallization LC-MS Validation (m/z 259.1) Synth->Purify Precipitate Forms Assay1 sEH Fluorogenic Assay (PHOME Substrate) Purify->Assay1 Aliquot Assay2 VEGFR2 TR-FRET Assay (ATP-competitive, Brij-35) Purify->Assay2 Aliquot Data IC50 Determination & Hill Slope Validation Assay1->Data Fluorescence Assay2->Data TR-FRET Ratio

Figure 2. Self-validating workflow from synthesis to dual-target IC₅₀ determination.

References

  • Title : US20120214808A1 - Aryl Urea Derivatives for Treating Obesity Source : Google Patents URL : 6

  • Title : The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 Source : PMC (National Institutes of Health) URL : 1

  • Title : Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor Source : Journal of Medicinal Chemistry (ACS Publications) URL : 2

  • Title : WO2006049941A2 - Diaryl ureas as cb1 antagonists Source : Google Patents URL : 4

  • Title : Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review Source : Brieflands URL : 3

  • Title : 1-(3-Chlorophenyl)-3-phenylurea | CAS 2008-71-1 Source : Benchchem URL : 5

Sources

Methodological & Application

Application Note: Solubilization and In Vitro Evaluation of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea belongs to the diarylurea class of compounds. In modern drug development, the diarylurea scaffold is a highly privileged pharmacophore, frequently utilized in the design of multikinase inhibitors (e.g., targeting VEGFR, EGFR, and RAF) and soluble epoxide hydrolase (sEH) inhibitors[1].

While highly effective at binding the hydrophobic pockets of target kinases via robust hydrogen bonding and π−π stacking[1], these exact physicochemical properties make diarylureas notoriously difficult to handle in vitro. The planar urea backbone forms a rigid crystal lattice with high lattice energy, resulting in extreme hydrophobicity and near-zero aqueous solubility[2]. Attempting to dissolve this compound directly into aqueous cell culture media is thermodynamically unfavorable and will result in immediate compound precipitation, rendering any subsequent biological data invalid.

The Causality of Solvent Selection

To successfully introduce 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea into a biological system, the intermolecular hydrogen bonds of the crystal lattice must be disrupted.

  • The Primary Solvent: Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. As a strongly amphipathic and aprotic solvent, DMSO acts as a powerful hydrogen bond acceptor, effectively solvating the nonpolar fluorinated and ethylated phenyl rings while simultaneously coordinating the urea nitrogens[3].

  • Material Compatibility: Because of its aggressive solvent power, DMSO can leach plasticizers from incompatible labware. All primary stock preparations must be performed using glass vials, polypropylene (PP), or Teflon (PTFE) consumables. Polystyrene should be strictly avoided during the concentrated stock preparation phase[4].

Standard Operating Procedure: Solubilization & Serial Dilution

Preparation of the Primary Stock (10 mM)

Causality: Diarylureas are prone to hydrolysis and degradation if exposed to moisture over prolonged periods[2]. Therefore, stocks must be prepared in anhydrous DMSO (≥99.9% purity) and stored in single-use aliquots.

  • Weighing: Accurately weigh the solid 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea powder into a sterile, static-free amber glass vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 2–5 minutes. If the solution remains cloudy, apply gentle water-bath sonication for 5–10 minutes at room temperature until the solution is optically clear[2].

  • Storage: Aliquot into polypropylene microcentrifuge tubes and store at -20°C.

The Constant-DMSO Serial Dilution Strategy (Self-Validating System)

Causality: A critical error in cell culture assays is diluting a high-concentration DMSO stock directly into media at varying volumes to create a dose-response curve. This exposes cells to fluctuating concentrations of DMSO (e.g., 1% in the high dose, 0.01% in the low dose). Because DMSO itself can induce cell cycle arrest, alter metabolic activity, or cause cytotoxicity at concentrations above 0.1%–0.5%[3], fluctuating solvent levels confound the assay.

To ensure a self-validating system , you must maintain a constant DMSO concentration across all experimental and control wells[5].

  • Intermediate Dilutions: Perform your entire serial dilution gradient (e.g., 1:2 or 1:10) in 100% DMSO using a V-bottom polypropylene 96-well plate.

  • Aqueous Transfer: Transfer a fixed, minute volume (e.g., 1 µL) from each DMSO intermediate well into a secondary plate containing a fixed volume of complete cell culture media (e.g., 999 µL).

  • Rapid Dispersal: Vortex the media immediately upon addition. Why? The localized high concentration of water at the droplet interface can cause the diarylurea to nucleate and crash out. Rapid mechanical agitation ensures instantaneous dispersal[2].

  • Vehicle Control: You must include a vehicle control well containing exactly 1 µL of pure DMSO in 999 µL of media (0.1% final DMSO). If this control exhibits >5% cell death compared to untreated cells, the assay is invalid and the final DMSO concentration must be lowered.

Protocol A 1. Solid Compound 1-(3-Ethylphenyl)-3- (4-fluorophenyl)urea B 2. Primary Stock (10 mM in 100% DMSO) A->B Add Anhydrous DMSO + Vortex/Sonicate C 3. Serial Dilution (Maintained in 100% DMSO) B->C Dilute 1:10 or 1:2 in pure DMSO D 4. Aqueous Media (Constant 0.1% DMSO) C->D 1 µL DMSO stock per 999 µL Media E 5. In Vitro Assay (e.g., Viability / Western Blot) D->E Apply to cells within 1 hour

Caption: Workflow for solubilization and constant-DMSO serial dilution of diarylureas.

Quantitative Data & Assay Parameters

Table 1: Physicochemical & Solubilization Parameters

ParameterSpecification / Recommendation
Compound Class Diarylurea Derivative
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Max Recommended Stock 10 mM – 20 mM[2]
Aqueous Solubility Poor (<0.1 mg/mL)[2]
Aqueous Stability < 24 hours (Prepare fresh for each assay)[2]

Table 2: DMSO Tolerability Thresholds in Cell Culture Assays

Cell Line TypeMax Tolerable DMSO (%)Phenotypic Risk if Exceeded
HepG2 (Hepatocytes) 0.5% - 1.0%Altered metabolic enzyme expression[5]
Primary Cells (e.g., hAPC) 0.1%Cytotoxicity and reduced mineralization[3]
A549 / H460 (Lung Carcinoma) 0.1% - 0.2%Baseline apoptosis induction / Cell cycle arrest[6]

Cell Culture Assay Protocols

Cytotoxicity / Viability Assay (MTT)

Diarylureas are routinely evaluated for their anti-proliferative effects against cancer cell lines[7].

  • Cell Seeding: Seed cells (e.g., A549 or H460) into a 96-well tissue culture plate at 5,000–10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂[6].

  • Treatment: Aspirate the old media. Apply 100 µL of the freshly prepared, constant-DMSO media containing the 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea dose gradient. Incubate for 24–72 hours[6].

  • MTT Addition: Add MTT reagent to a final concentration of 0.5 mg/mL. Incubate for 3–4 hours until purple formazan crystals form[6].

  • Solubilization & Readout: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Read absorbance at 492 nm (with a 630 nm reference wavelength)[1].

Mechanism of Action: Target Modulation

Diarylureas frequently exert their effects by inhibiting Receptor Tyrosine Kinases (RTKs) or the downstream RAF/MEK/ERK signaling cascade, leading to cell cycle arrest[7].

Mechanism Drug 1-(3-Ethylphenyl)-3- (4-fluorophenyl)urea Receptor Receptor Tyrosine Kinase (VEGFR / EGFR) Drug->Receptor Kinase Domain Inhibition RAF RAF Kinase Drug->RAF Allosteric Inhibition RAS RAS GTPase Receptor->RAS Activation RAS->RAF Recruitment MEK MEK 1/2 RAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Phenotype Tumor Proliferation & Angiogenesis ERK->Phenotype Gene Transcription

Caption: Putative mechanism of action for diarylurea derivatives targeting RTK and RAF/MEK/ERK pathways.

References

  • MDPI - N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway URL: [Link]

  • NIH / PMC - Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors URL: [Link]

  • ResearchGate - Any suggestions for treating DMSO soluble compound in cell culture? URL: [Link]

  • HiMedia Laboratories - Dimethyl Sulfoxide (DMSO) URL: [Link]

  • NIH / PMC - Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro URL: [Link]

Sources

Application Note: A Comprehensive Workflow for the Preclinical Evaluation of Novel N,N'-Diarylurea Kinase Inhibitors, Featuring 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The N,N'-diarylurea scaffold is a cornerstone in modern oncology drug discovery, forming the structural basis of numerous FDA-approved kinase inhibitors.[1][2] These agents typically function as multi-targeted inhibitors, disrupting key signaling pathways involved in tumor proliferation and angiogenesis, such as the Raf-MEK-ERK and VEGFR pathways.[1][3] This document provides a comprehensive, field-proven guide for the preclinical evaluation of novel diarylurea analogs, using the representative compound 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea. We present a logical, multi-stage workflow, from initial biochemical kinase profiling to cellular activity assessment and culminating in in vivo efficacy studies. Each section includes detailed, step-by-step protocols and explains the scientific rationale behind experimental choices, empowering researchers to rigorously characterize novel chemical entities for their therapeutic potential.

Introduction: The N,N'-Diarylurea Moiety in Kinase Inhibition

The urea linkage provides a rigid and stable hydrogen-bonding motif that is critical for binding to the hinge region of the kinase ATP-binding pocket. This interaction, exemplified by blockbuster drugs like Sorafenib and Lenvatinib, serves as an anchor, while substitutions on the flanking aryl rings are tailored to achieve potency and selectivity against specific kinase targets.[1] The development of novel analogs, such as 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea, represents a rational-design strategy to optimize efficacy, selectivity, and pharmacokinetic properties.

The systematic evaluation of such a novel compound is paramount. It requires a hierarchical approach to first identify its biochemical potency and selectivity, then confirm its on-target effects in a cellular context, and finally, assess its therapeutic efficacy in a preclinical animal model. This application note provides the protocols and scientific framework for this critical path.

Featured Compound Profile
Compound Name Structure Formula Molecular Weight Key Features
1-(3-Ethylphenyl)-3-(4-fluorophenyl)ureaC₁₅H₁₅FN₂O258.29 g/mol N,N'-diarylurea core, ethyl and fluoro substitutions for modulating potency and pharmacokinetics.

Stage 1: Biochemical Kinase Profiling

Causality: The foundational step is to determine if the compound inhibits kinase activity directly and to identify its primary targets. An in vitro biochemical assay, free from cellular complexities like membrane transport and off-target effects, provides the cleanest measure of enzyme inhibition. We utilize a luminescence-based ADP-Glo™ assay, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[4][5]

Workflow for In Vitro Kinase Profiling

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound 1. Prepare Serial Dilution of Test Compound Kinase 2. Prepare Kinase & Substrate/ATP Solutions Incubate 3. Add Compound, Kinase, & Substrate/ATP to Plate Incubate at RT Kinase->Incubate AddADP 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate->AddADP AddDetect 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) AddADP->AddDetect Read 6. Read Luminescence (RLU) AddDetect->Read Plot 7. Plot RLU vs. [Compound] (Log Scale) Read->Plot IC50 8. Calculate IC50 Value Plot->IC50 G cluster_pathway Raf-MEK-ERK Signaling Pathway RAS Active RAS-GTP BRAF BRAF RAS->BRAF Activates pBRAF p-BRAF MEK MEK1/2 pBRAF->MEK Phosphorylates pMEK p-MEK1/2 ERK ERK1/2 pMEK->ERK Phosphorylates pERK p-ERK1/2 Proliferation Cell Proliferation, Survival pERK->Proliferation Regulates Transcription Factors Inhibitor 1-(3-Ethylphenyl)-3- (4-fluorophenyl)urea Inhibitor->BRAF Inhibits (ATP-competitive)

Caption: Inhibition of the BRAF kinase by a diarylurea compound.

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., A375 melanoma cells with BRAF V600E mutation) in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of the test compound for a defined period (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them by adding 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube. [6][7]3. Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay. [7]4. Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. [7]5. SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane. [7]6. Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. [8]Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-actin) overnight at 4°C. [6]7. Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [7]8. Imaging: After further washes, apply an ECL detection reagent and capture the chemiluminescent signal using a digital imaging system. [7]A decrease in the p-ERK/total-ERK ratio with increasing compound concentration confirms on-target activity.

Stage 3: In Vivo Preclinical Efficacy

Causality: The final validation step is to assess the compound's anti-tumor activity in a living organism. A subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and robust method for evaluating the efficacy of a potential cancer therapeutic. [9][10]

Workflow for In Vivo Xenograft Study

G cluster_prep Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Inject 1. Inject Cancer Cells Subcutaneously into Immunodeficient Mice Tumor 2. Monitor Mice Until Tumors Reach Palpable Size (e.g., 100-150 mm³) Inject->Tumor Randomize 3. Randomize Mice into Treatment Groups (Vehicle, Test Compound) Tumor->Randomize Dosing 4. Administer Daily Treatment (e.g., Oral Gavage) for 21 Days Randomize->Dosing Measure 5. Measure Tumor Volume & Body Weight 2-3 Times Weekly Dosing->Measure Sacrifice 6. Sacrifice Mice at Study Endpoint Measure->Sacrifice Excise 7. Excise Tumors, Weigh, and Process for Pharmacodynamic Analysis Sacrifice->Excise Analysis 8. Calculate Tumor Growth Inhibition (TGI) Excise->Analysis

Caption: Workflow of a typical preclinical xenograft study.

Protocol 4.1: Subcutaneous Xenograft Efficacy Model

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

Item Description
Animals Immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old
Cancer Cells E.g., A375 cells, prepared as a single-cell suspension
Injection Vehicle Sterile PBS mixed 1:1 with Matrigel or Cultrex BME [9]
Test Compound Formulation e.g., in 0.5% methylcellulose + 0.2% Tween 80 for oral gavage

| Calipers | For measuring tumor dimensions |

Procedure:

  • Cell Implantation: Subcutaneously inject approximately 2-5 million cancer cells in 100-200 µL of PBS/Matrigel solution into the flank of each mouse. [10]2. Tumor Growth: Allow tumors to grow until they reach an average volume of 100-150 mm³. Tumor volume is calculated as (Length × Width²)/2.

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., n=8-10 per group): Vehicle control and 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea at one or more dose levels (e.g., 25 mg/kg).

  • Treatment Administration: Administer the compound and vehicle daily via the desired route (e.g., oral gavage) for a set period (e.g., 21 days).

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: At the end of the study, or when tumors reach a predetermined maximum size, euthanize the mice.

  • Analysis: Excise the tumors and record their final weights. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - [ΔT/ΔC]) × 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the vehicle group.

Conclusion

This application note outlines a validated, multi-stage workflow for the comprehensive preclinical characterization of novel N,N'-diarylurea kinase inhibitors. By progressing systematically from biochemical profiling to cellular assays and finally to in vivo models, researchers can build a robust data package to validate the mechanism of action and therapeutic potential of compounds like 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea. Each step is designed to answer critical questions about potency, selectivity, cellular activity, and ultimately, anti-tumor efficacy, providing a clear path for advancing promising new chemical entities in oncology drug discovery.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • In Vitro Kinase Inhibition Assays. (n.d.). Bio-protocol. [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12). Crown Bioscience. [Link]

  • In vivo tumor xenograft model. (n.d.). Bio-protocol. [Link]

  • How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. (2024, April 16). The Jackson Laboratory. [Link]

  • Roskoski, R. Jr. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 14, 1330269. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. [Link]

  • Al-Ostoot, F. H., et al. (2021). Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. RSC Advances, 11(30), 18363-18375. [Link]

  • Wang, J., et al. (2003). In Vivo Opossum Xenograft Model for Cancer Research. Clinical Cancer Research, 9(13), 5028-5032. [Link]

  • Diphenyl Urea Derivatives. (2009).
  • Thirarungraung, P., et al. (2022). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. Molecules, 27(8), 2588. [Link]

  • S. F. A. El-Sayed, et al. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • 1-[1-(4-fluorophenyl)ethyl]-3-(3-methyl-1,2,4-thiadiazol-5-yl)urea. (n.d.). Molport. [Link]

  • Quagraine, N. (2022). Synthesis and Evaluation of Urea Based Analogs as Anticancer Agents. Texas Tech University Health Science Center. [Link]

  • Lin, S.-J., et al. (2012). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. Acta Crystallographica Section E, 68(Pt 1), o133. [Link]

  • Wang, Y., et al. (2013). Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment. Bioorganic & Medicinal Chemistry, 21(3), 824-831. [Link]

  • Novikov, M. S., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3538. [Link]

  • Gezegen, H., et al. (2018). N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea. IUCrData, 3(1), x172037. [Link]

  • Patents & Products. (n.d.). Garg Lab, UCLA. [Link]

  • Protein kinase inhibitors from the urea class. (n.d.). ResearchGate. [Link]

  • Qi, B., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European Journal of Medicinal Chemistry, 163, 10-27. [Link]

  • Albert, D. H., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 50(8), 1675-1684. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. [Link]

  • New urea derivative. (2000).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this and other unsymmetrical diaryl ureas. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you optimize your reaction yields and purity.

Introduction to Diaryl Urea Synthesis

N,N'-disubstituted diaryl ureas are a critical pharmacophore found in numerous clinically important drugs, including kinase inhibitors like Sorafenib. The most direct and common laboratory-scale synthesis for an unsymmetrical diaryl urea, such as 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea, involves the nucleophilic addition of an aniline to an isocyanate.[1] While theoretically straightforward, this reaction is sensitive to several factors that can significantly impact the yield and purity of the final product. This guide addresses the most frequent challenges in a practical, question-and-answer format.

Primary Synthetic Route

The fundamental reaction involves the coupling of 3-ethylaniline with 4-fluorophenyl isocyanate.

Synthesis_Scheme reactant1 3-Ethylaniline plus + reactant1->plus reactant2 4-Fluorophenyl isocyanate product 1-(3-Ethylphenyl)-3- (4-fluorophenyl)urea reactant2->product Aprotic Solvent (THF, DCM, etc.) Room Temperature plus->reactant2

Caption: General synthesis of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is extremely low, or I've isolated no product. What are the first things I should check?

A1: When a reaction fails completely, the issue often lies with the fundamental components: the quality of your reagents and the integrity of your reaction setup.

  • Reagent Purity and Integrity:

    • Isocyanates: 4-Fluorophenyl isocyanate is highly susceptible to degradation by moisture.[2] If the reagent is old, has been opened multiple times, or appears clumpy, it has likely hydrolyzed. This not only consumes the isocyanate but also generates symmetrical urea byproducts (see Q2). Always use a fresh or properly stored bottle of isocyanate.

    • Anilines: While generally more stable than isocyanates, anilines can oxidize over time, often indicated by a change in color (e.g., from colorless/pale yellow to dark brown). Distillation of the 3-ethylaniline may be necessary if its purity is questionable.

  • Stoichiometry: Ensure you have used the correct molar equivalents. A 1:1 to 1:1.05 ratio of aniline to isocyanate is typical. Accurately weigh your reagents and calculate molar amounts carefully.

  • Reaction Setup: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2] Ensure all glassware is thoroughly oven- or flame-dried before use.

Q2: I've obtained a significant amount of a white, insoluble precipitate that isn't my desired product. What is it and how can I prevent it?

A2: This is the most common issue in this synthesis. The precipitate is almost certainly the symmetrical urea, 1,3-bis(4-fluorophenyl)urea .

Causality: This byproduct forms when the highly electrophilic 4-fluorophenyl isocyanate reacts with water.[2][3] Even trace amounts of moisture in the solvent or from the atmosphere can cause this side reaction. The isocyanate first reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to produce 4-fluoroaniline. This newly formed aniline is highly reactive and immediately attacks another molecule of 4-fluorophenyl isocyanate to form the symmetrical urea.[2][3]

Side_Reaction isocyanate1 4-Fluorophenyl isocyanate carbamic_acid Unstable Carbamic Acid isocyanate1->carbamic_acid water H₂O (Trace Moisture) water->carbamic_acid amine 4-Fluoroaniline (In situ generated) carbamic_acid->amine co2 CO₂ (Gas) carbamic_acid->co2 -CO₂ side_product 1,3-bis(4-fluorophenyl)urea (Insoluble Precipitate) amine->side_product isocyanate2 4-Fluorophenyl isocyanate isocyanate2->side_product

Caption: Formation of symmetrical urea byproduct from isocyanate and water.

Preventative Measures (Protocol):

  • Solvent Preparation: Use anhydrous solvents. If you are using a solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM), it should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF, CaH₂ for DCM) or taken from a commercial anhydrous solvent system.

  • Inert Atmosphere: Assemble your oven-dried glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon. Use rubber septa and syringes for reagent transfers.

  • Reagent Handling: Add the 3-ethylaniline to the dry solvent first. Then, add the 4-fluorophenyl isocyanate dropwise via syringe. This ensures the aniline is present to react with the isocyanate as it's introduced, outcompeting the reaction with trace water.

Q3: What are the optimal reaction conditions, and how do they influence the yield?

A3: The reaction between an amine and an isocyanate is generally fast and exothermic.[1] Extreme conditions are usually unnecessary and can even be detrimental.

ParameterRecommended ConditionRationale & Causality
Solvent Anhydrous aprotic solvents (THF, DCM, Acetonitrile, DMF).[1]These solvents effectively dissolve the starting materials without reacting with the isocyanate. Avoid protic solvents like alcohols, as they will react to form carbamates.
Temperature 0 °C to Room Temperature (RT).The reaction is typically complete within a few hours at RT.[1] Starting at 0 °C can help control the initial exotherm, especially on a larger scale. Higher temperatures can increase the rate of side reactions, such as the reaction with trace water.[2]
Reaction Time 1-4 hours.The reaction progress should be monitored by Thin Layer Chromatography (TLC). Once the limiting reagent (usually the aniline) is consumed, the reaction is complete.
Catalyst/Base Generally not required.[1]The nucleophilic attack of the amine on the isocyanate is intrinsically fast. The addition of a base is unnecessary and can sometimes promote side reactions.
Q4: I've completed the reaction, but I'm struggling with purification. What is the best strategy to isolate a pure product?

A4: Purification aims to remove unreacted starting materials and, most importantly, the symmetrical urea byproduct.

  • Initial Work-up:

    • If the reaction was run in a solvent like THF or DCM, a significant portion of the symmetrical urea byproduct may have already precipitated. This can often be removed by simple filtration. The desired product is typically more soluble and will be in the filtrate.[4]

    • The filtrate can then be concentrated under reduced pressure.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method. The crude solid can be recrystallized from a suitable solvent system, such as ethanol, or a mixture like ethyl acetate/hexanes.[5] The desired unsymmetrical urea is often more soluble than the highly symmetric, less soluble byproduct.

    • Silica Gel Chromatography: If recrystallization fails to provide sufficient purity, column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a common eluent system.[6]

Q5: My isocyanate-based synthesis consistently gives low yields. Are there any alternative, phosgene-free routes to synthesize this compound?

A5: Yes, if the standard route proves problematic, several modern synthetic methods can provide access to unsymmetrical diaryl ureas while avoiding the direct use of isocyanates.

  • Palladium-Catalyzed C-N Cross-Coupling: This powerful method involves coupling an aryl halide with urea or a protected urea.[7][8] For this specific target, one could envision coupling 3-ethylaniline with a 4-fluorophenyl carbamate derivative or coupling 4-fluoroaniline with a 3-ethylphenyl carbamate derivative in the presence of a palladium catalyst and a suitable ligand.

  • In Situ Isocyanate Generation: Methods like the Curtius, Hofmann, or Lossen rearrangements can generate the isocyanate intermediate in situ from a carboxylic acid, amide, or hydroxamic acid, respectively.[9][10] This can be advantageous as it avoids the handling and storage of bulk isocyanate.

  • Carbonylating Agents: Safer alternatives to phosgene, such as 1,1'-carbonyldiimidazole (CDI) or triphosgene, can be used.[1][11] In a typical CDI procedure, one amine is first reacted with CDI to form an activated carbamoyl-imidazole intermediate, which is then treated with the second amine to form the unsymmetrical urea.

Troubleshooting Workflow

This diagram provides a logical decision-making process for diagnosing and solving low-yield issues.

Troubleshooting_Workflow start Low Synthesis Yield check_reagents Check Reagent Quality (Fresh Isocyanate? Pure Aniline?) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Re-purify Aniline Use Fresh Isocyanate check_reagents->reagent_bad No check_conditions Review Reaction Conditions (Anhydrous? Inert Atmosphere?) reagent_ok->check_conditions conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Dry Solvents & Glassware Use N₂ or Ar Atmosphere check_conditions->conditions_bad No check_byproduct Significant Insoluble White Precipitate? conditions_ok->check_byproduct byproduct_yes Symmetrical Urea Formation (See Q2) check_byproduct->byproduct_yes Yes byproduct_no Complex Mixture or Decomposition check_byproduct->byproduct_no No byproduct_yes->conditions_bad purification Optimize Purification (Recrystallization, Chromatography) byproduct_no->purification alternative Consider Alternative Routes (Pd-Coupling, CDI) purification->alternative

Caption: A logical workflow for troubleshooting low synthesis yield.

References
  • Breitler, S., Oldenhuis, N. J., Fors, B. P., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C-N Cross-Coupling Reactions. Organic Letters, 13(12), 3262–3265. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Breitler, S., Oldenhuis, N. J., Fors, B. P., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters. [Link]

  • Asadi, A., & Ziarati, A. (2016). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 11(5), 366–374. [Link]

  • Gali, M., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3538. [Link]

  • Newton, A. S., et al. (2006). Parallel Synthesis of Diarylureas and Their Evaluation as Inhibitors of Insulin-Like Growth Factor Receptor. Journal of Combinatorial Chemistry, 8(5), 684–688. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Organic Reaction Data. (n.d.). Urea Formation - Common Conditions. Reaction-Map.org. [Link]

  • Zhang, X., et al. (2019). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 24(17), 3058. [Link]

  • Audisio, D., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2478-2484. [Link]

  • Mendis, S. N., & Tunge, J. A. (2017). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry, 83(1), 434-441. [Link]

  • ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 26(15), 4642. [Link]

  • Perry, B., et al. (2014). Diaryl Ureas as an Antiprotozoal Chemotype. Journal of Medicinal Chemistry, 57(21), 9037–9050. [Link]

  • Farag, A. B., et al. (2020). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. RSC Medicinal Chemistry, 11(12), 1409-1430. [Link]

  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2948-2953. [Link]

  • Lin, H., et al. (2012). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2030. [Link]

  • Koman'ski, Z. A., & Ejchart, A. (2002). A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives. Organic Process Research & Development, 6(5), 751-752. [Link]

  • Trovato, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 27(23), 3845-3860. [Link]

  • ResearchGate. (2018). How to purify the urea bought from market to pure urea? [Link]

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Technical Support Center: Stabilizing 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea in Aqueous Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea . As a diarylurea derivative—a prominent pharmacophore frequently utilized in the development of kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors—this compound presents specific physicochemical challenges in aqueous environments[1].

This guide is engineered for researchers and drug development professionals. It moves beyond basic handling instructions to explain the fundamental thermodynamic and kinetic mechanisms governing the compound's behavior, ensuring your experimental protocols are robust, reproducible, and self-validating.

Part 1: Diagnostic Overview & Quantitative Stability Data

Before troubleshooting, it is critical to distinguish between chemical degradation (the breaking of covalent bonds) and physical instability (precipitation or aggregation). Diarylureas are inherently stable against neutral water due to the resonance stabilization of the urea bond; however, their high lipophilicity often leads to physical dropout that mimics chemical loss[2].

Table 1: Physicochemical & Stability Profile in Aqueous Media
ParameterTypical Value / ObservationMechanistic Causality
Aqueous Solubility (pH 7.4) < 5 µg/mLHigh LogP drives hydrophobic collapse, leading to rapid micro-crystallization in purely aqueous buffers.
Hydrolytic Half-Life (pH 7.4, 25°C) > 6 monthsResonance stabilization of the urea carbonyl prevents nucleophilic attack by water molecules.
Hydrolytic Half-Life (pH 2.0 or 11.0, 37°C) < 48 hoursAcid/base catalysis protonates/deprotonates the urea nitrogen, breaking resonance and enabling cleavage[3].
Photolytic Half-Life (UV exposure) 2 – 6 hoursAromatic rings absorb UV radiation, initiating radical-mediated oxidation of the ethyl chain[4].

Part 2: Visualizing Degradation Pathways

To effectively prevent compound loss, you must understand the competing pathways that remove 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea from the bioavailable aqueous phase.

DegradationPathways Parent 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea (Aqueous Phase) Hydrolysis Hydrolytic Cleavage (Catalyzed by Extreme pH) Parent->Hydrolysis Acid/Base Photo Photodegradation (UV / Ambient Light) Parent->Photo Precip Physical Precipitation (Hydrophobic Collapse) Parent->Precip Low Co-solvent HydProd 3-Ethylaniline + 4-Fluoroaniline + CO2 Hydrolysis->HydProd PhotoProd Radical Oxidation Products (Alkyl chain loss) Photo->PhotoProd PrecipProd Insoluble Microcrystals (False Degradation) Precip->PrecipProd

Fig 1: Competing chemical and physical depletion pathways of diarylureas in water.

Part 3: Frequently Asked Questions & Troubleshooting (Q&A)

Module 1: The "Disappearing Compound" Illusion (Solubility vs. Degradation)

Q: My LC-MS/HPLC quantification shows a 90% drop in compound concentration after 2 hours in PBS (pH 7.4). Is the compound degrading that rapidly? A: Highly unlikely. At pH 7.4, the diarylurea bond is kinetically inert to spontaneous hydrolysis[5]. You are almost certainly observing physical precipitation , not chemical degradation. When diluted from a DMSO stock into aqueous buffer, the compound undergoes hydrophobic collapse, forming microcrystals that stick to the walls of your microfuge tubes or well plates[2].

  • The Fix: Centrifuge your sample at 10,000 x g for 10 minutes. If you see a microscopic white pellet, it is precipitation. You must optimize your assay buffer by adding a surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) to maintain the compound in a micellar or protein-bound state.

Module 2: Hydrolytic Cleavage (pH and Temperature Control)

Q: I am running an enzymatic assay at pH 5.0 at 37°C, and I am detecting 3-ethylaniline and 4-fluoroaniline in my mass spec. Why? A: You have induced acid-catalyzed hydrolysis. While ureas are stable at neutral pH, the introduction of excess hydrogen ions (pH < 6) protonates the urea nitrogen or carbonyl oxygen. This disrupts the protective resonance of the N-C-N system, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water[3]. The molecule subsequently cleaves into 3-ethylaniline, 4-fluoroaniline, and carbon dioxide.

  • The Fix: If your assay strictly requires an acidic pH, you must prepare the aqueous dilution immediately before the assay (within 15 minutes of use) and keep the stock solutions on ice until the reaction is initiated. Do not store aqueous working solutions overnight.

Module 3: Photodegradation (Light Sensitivity)

Q: My compound is stable in the incubator, but when left on the laboratory benchtop near a window, the solution turns slightly yellow and loses potency. What is happening? A: You are observing UV-induced photodegradation. Diarylureas absorb ultraviolet light (abundant in natural sunlight and some laboratory fluorescent lights). This energy absorption excites the aromatic rings, leading to radical-mediated oxidation. The ethyl group on the 3-ethylphenyl ring is particularly susceptible to radical hydrogen abstraction, leading to oxidation or complete loss of the alkyl chain[4].

  • The Fix: Always store intermediate and working solutions in amber glass vials or wrap your tubes in aluminum foil. Conduct extended benchtop preparations under low-light conditions.

Part 4: Validated Experimental Methodologies

To ensure scientific integrity, utilize the following self-validating protocols for handling 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea.

Protocol 1: Preparation of Stable Aqueous Working Solutions

Objective: To achieve a stable, homogenous aqueous solution without inducing solvent-shock precipitation.

  • Stock Preparation: Dissolve the lyophilized 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 2 minutes. Store at -20°C in single-use aliquots[2].

  • Intermediate Dilution (Critical Step): Do not dilute directly into 100% aqueous buffer. First, create a 1 mM intermediate stock by diluting the 10 mM stock into a 50/50 mixture of DMSO and PEG-400 (or similar co-solvent).

  • Aqueous Integration: Warm your target aqueous buffer (e.g., PBS + 0.05% Tween-20) to 37°C. Slowly inject the intermediate stock into the buffer while under vigorous vortexing.

  • Validation: Measure the OD (Optical Density) at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates light scattering from micro-precipitates. If the solution is clear (OD600 ≈ 0), the compound is successfully solvated.

Protocol 2: HPLC-UV Stability-Indicating Assay

Objective: To definitively differentiate between hydrolysis, photodegradation, and precipitation.

  • Sample Collection: Take 100 µL aliquots of your aqueous assay mixture at T=0, 1h, 4h, and 24h.

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes. Transfer the supernatant to a new vial.

  • Solubilization of Precipitate: Add 100 µL of 100% Acetonitrile to the pellet (if any) to redissolve precipitated intact compound.

  • Chromatography: Run both the supernatant and the redissolved pellet on a Reverse-Phase C18 HPLC column (Mobile phase: Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Data Interpretation:

    • Peak at intact Retention Time (RT) in Pellet fraction: Confirms physical precipitation.

    • New peaks at lower RTs in Supernatant: Confirms chemical degradation. (Hydrolysis yields specific aniline peaks; Photodegradation yields a complex mixture of oxidized derivatives).

Part 5: Diagnostic Workflow

Follow this logical decision tree when troubleshooting unexpected compound behavior in your assays.

TroubleshootingWorkflow Start Observe Loss of Efficacy or Compound Concentration Centrifuge Centrifuge Sample (15,000 x g, 15 min) Start->Centrifuge PelletCheck Does a pellet form? Centrifuge->PelletCheck PrecipIssue Physical Precipitation PelletCheck->PrecipIssue Yes DegradIssue Chemical Degradation PelletCheck->DegradIssue No FixPrecip Action: Optimize Co-solvents (Add Tween-20 / BSA) PrecipIssue->FixPrecip HPLC Run HPLC-MS Analysis DegradIssue->HPLC Anilines Anilines Detected? HPLC->Anilines FixHydro Action: Adjust pH to 7.0-7.4 Minimize Heat Anilines->FixHydro Yes (Hydrolysis) FixPhoto Action: Protect from Light Use Amber Vials Anilines->FixPhoto No (Photodegradation)

Fig 2: Decision matrix for diagnosing and resolving diarylurea instability in aqueous workflows.

References

  • Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects National Institutes of Health (NIH) - PMC[Link]

  • Diarylureas | Encyclopedia MDPI Encyclopedia.pub [Link]

  • The hydrolysis of amides, esters, and related compounds in acid solution. Part III. Ureas Royal Society of Chemistry (RSC)[Link]

  • Study of the photodegradation of urea-type herbicides by capillary gas chromatography ResearchGate[Link]

Sources

Reducing DMSO toxicity when testing 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea in cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you navigate the complex physicochemical challenges associated with screening highly lipophilic compounds in vitro.

Testing 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea presents a classic pharmacological paradox: its diaryl urea scaffold is notoriously hydrophobic, requiring strong organic solvents for dissolution, yet the biological models we use to test it are highly sensitive to those same solvents. This guide will provide you with the mechanistic understanding and field-validated protocols needed to break this cycle, ensuring your assay readouts reflect true drug efficacy rather than solvent-induced artifacts.

Knowledge Base: The Diaryl Urea Solvation Paradox

Why is 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea so difficult to dissolve? Diaryl ureas possess a highly stable crystalline lattice. The urea core acts as both a strong hydrogen bond donor and acceptor, leading to tight intermolecular stacking. Furthermore, the 3-ethylphenyl and 4-fluorophenyl moieties are highly lipophilic, resulting in an extremely low kinetic aqueous solubility (often <6.3 µg/mL) [1]. To disrupt this lattice, researchers rely on Dimethyl Sulfoxide (DMSO), a highly polar, aprotic solvent.

Why does increasing DMSO compromise the experiment? When researchers observe compound precipitation in culture media, the instinct is to increase the final DMSO concentration. However, DMSO is amphipathic. At concentrations above critical thresholds, it integrates into the cellular lipid bilayer, increasing membrane fluidity and inducing pore formation [2]. This triggers a cascade of intracellular oxidative stress (ROS generation) and activates apoptotic pathways via Caspase-3 and PARP-1 cleavage [3]. Consequently, any "cytotoxicity" observed in your assay may be a false positive driven by the solvent, not your urea compound.

Diagnostic Data: DMSO Cytotoxicity Thresholds

To establish a self-validating assay, you must first understand the tolerance of your specific cell line. The table below synthesizes quantitative toxicity thresholds across common in vitro models.

Cell Line / TypeMax Safe DMSO % (24h)Max Safe DMSO % (72h)Primary Mechanism of Solvent Toxicity
Fibroblast-like Synoviocytes ≤ 0.05%≤ 0.01%Caspase-3/PARP-1 cleavage, Apoptosis [3]
HepG2 (Hepatocytes) ≤ 0.31%≤ 0.15%ROS accumulation, Metabolic disruption [4]
MCF-7 (Breast Cancer) ≤ 0.10%≤ 0.05%Membrane fluidization, Proliferation arrest [4]
Primary Lymphocytes ≤ 0.10%≤ 0.05%Cytokine suppression (IL-2, IFN-γ) [5]
General Mammalian Average ≤ 0.10% ≤ 0.05% Lipid bilayer disruption

Rule of Thumb: For 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea screening, your absolute maximum final DMSO concentration in the assay well must not exceed 0.1% v/v .

Troubleshooting FAQs

Q: I diluted my 10 mM DMSO stock of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea directly into my culture media (final DMSO 0.1%), but the compound immediately crashed out as a cloudy precipitate. What happened? A: You experienced "solvent shock." When a highly concentrated DMSO stock is introduced directly into an aqueous environment, the local polarity changes instantaneously. The hydrophobic diaryl urea molecules rapidly self-associate and precipitate before they can disperse. Solution: You must use a "step-down" co-solvent methodology (see Protocol 1) or a carrier molecule like Cyclodextrin (see Protocol 2) to shield the hydrophobic core during the aqueous transition.

Q: My cell viability is dropping in both my treatment wells and my vehicle control wells. Is my DMSO degraded? A: While DMSO is stable, it is highly hygroscopic. If your DMSO bottle is repeatedly opened in a humid lab, it absorbs water, reducing its solvation power and forcing you to use higher volumes. Furthermore, prolonged exposure to DMSO (>24 hours) at even 0.5% causes cumulative membrane toxicity. Solution: Always use anhydrous, sterile-filtered DMSO stored in single-use aliquots. Limit assay exposure times to 24 hours if possible, or reduce DMSO to ≤0.05% for 72-hour assays [3].

Q: Can I use Ethanol instead of DMSO to dissolve this urea derivative? A: Generally, no. While ethanol is less toxic to some metabolic pathways, diaryl ureas have significantly lower solubility in ethanol compared to DMSO. Furthermore, ethanol induces rapid, concentration-dependent cytotoxicity via membrane disruption at concentrations as low as 0.31% [4]. DMSO remains the superior primary solvent, provided its final concentration is strictly managed.

Mechanistic & Workflow Visualizations

ToxicityPathway A High DMSO Exposure (>0.1% v/v) B Lipid Bilayer Fluidization & Pore Formation A->B C Intracellular ROS Accumulation B->C D PARP-1 & Caspase-3 Cleavage C->D E Cellular Apoptosis (False Positive Toxicity) D->E

Mechanistic pathway of DMSO-induced cytotoxicity in in vitro cell culture models.

FormulationWorkflow S1 Diaryl Urea (Dry Powder) S2 100% DMSO Stock (10 mM) S1->S2 Solubilize S3 HP-β-CD Complex (Intermediate) S2->S3 Encapsulate S4 Aqueous Media (Dropwise) S3->S4 Dilute S5 Final Assay (DMSO ≤ 0.05%) S4->S5 Treat

Optimized step-down formulation workflow to minimize DMSO concentration in assays.

Validated Methodologies

To test 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea without exceeding the 0.1% DMSO threshold, you must employ advanced formulation techniques. Below are two self-validating protocols.

Protocol 1: The Step-Down Co-Solvent Method (PEG-400/Tween-80)

Causality: By creating a gradient of polarity using biocompatible surfactants, you prevent the thermodynamic shock that causes diaryl ureas to precipitate in water.

  • Master Stock Preparation: Dissolve the dry powder of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea in 100% anhydrous DMSO to create a 20 mM Master Stock. Vortex for 2 minutes and sonicate in a water bath for 5 minutes until optically clear.

  • Intermediate Formulation: In a separate sterile tube, prepare a co-solvent mixture of 40% PEG-400 and 10% Tween-80 in PBS.

  • Step-Down Dilution: Add 5 µL of the 20 mM DMSO stock to 95 µL of the PEG/Tween mixture. Crucial step: Add the DMSO stock dropwise while continuously vortexing the receiving tube. You now have a 1 mM intermediate stock in 5% DMSO.

  • Final Media Dilution: Dilute the 1 mM intermediate stock 1:100 into your pre-warmed (37°C) cell culture media.

  • Validation: Your final assay concentration is 10 µM of the urea compound, with a final DMSO concentration of 0.05% , well below the toxicity threshold. Always run a vehicle control well containing 0.05% DMSO, 0.4% PEG-400, and 0.1% Tween-80 to validate that the vehicle itself is not cytotoxic.

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic fluorophenyl and ethylphenyl rings of the urea compound slip into this cavity, shielding them from water and drastically reducing the need for DMSO.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS. Stir at room temperature until completely dissolved.

  • Master Stock: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Complexation: Add 10 µL of the 10 mM DMSO stock into 990 µL of the 20% HP-β-CD solution. Vortex vigorously for 5 minutes, then incubate at 37°C for 30 minutes on a shaker to allow the inclusion complexes to form. You now have a 100 µM intermediate stock in 1% DMSO.

  • Final Media Dilution: Dilute this intermediate stock 1:10 into your cell culture media for a final assay concentration of 10 µM.

  • Validation: The final DMSO concentration is 0.1% . Inspect the well under a phase-contrast microscope; the absence of micro-crystals validates successful cyclodextrin encapsulation.

References

  • Diaryl Ureas as an Antiprotozoal Chemotype. ACS Infectious Diseases / National Institutes of Health (NIH). Available at:[Link]

  • Decreasing the toxicity of dimethyl sulfoxide (DMSO) as a cryoprotectant. ResearchGate. Available at:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules (MDPI). Available at:[Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines. National Institutes of Health (NIH). Available at:[Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Institutes of Health (NIH). Available at:[Link]

Technical Support Center: Minimizing False Positives in 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals utilizing 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea in fluorescence-based assays. Given that novel small molecules can introduce a variety of artifacts, this document provides in-depth troubleshooting strategies and best practices to identify and mitigate common sources of false positives, ensuring data integrity and confidence in your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons fluorescence assays are susceptible to false positives when screening small molecules like 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea?

Fluorescence assays are highly sensitive, which also makes them vulnerable to interference.[1][2] False positives can arise from several sources, broadly categorized as:

  • Compound-Specific Interference: The test molecule itself can interact with the assay's detection system. This includes autofluorescence, where the compound emits light at similar wavelengths to the assay's reporter fluorophore, or fluorescence quenching, where it absorbs the emitted light.[3][4][5]

  • Non-Specific Compound Behavior: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition that is independent of the intended biological target.[6][7][8]

  • Assay and Instrument Factors: Issues like light scattering from precipitated compounds, contaminated reagents, or improper instrument settings can also create artificial signals.[9][10]

Q2: What is compound autofluorescence and how can I quickly check for it?

Autofluorescence is the intrinsic property of a molecule to absorb light and re-emit it as fluorescence.[11][12] If 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea fluoresces in the same spectral region as your assay's probe, it will generate a signal that can be mistaken for genuine biological activity.[13][14] A simple check involves preparing a dilution series of your compound in the assay buffer (without other key reagents like the target protein or substrate) and reading the fluorescence on your plate reader using the same settings as your main experiment. A concentration-dependent increase in signal strongly suggests autofluorescence.[15]

Q3: What is colloidal aggregation and why is it a concern?

Colloidal aggregation occurs when a test compound, above a certain critical aggregation concentration (CAC), forms nano- to micro-scale particles in the assay buffer.[6][8] These aggregates can non-specifically adsorb and denature proteins, often leading to enzyme inhibition.[6] This is a frequent cause of false positives in high-throughput screening (HTS) and can lead to wasted resources pursuing compounds that lack specific activity.[6][7]

Q4: Can the solvent, like DMSO, affect my fluorescence assay?

Yes, the local environment of a fluorophore significantly impacts its emission properties.[16][17] While DMSO is a common solvent for compound stocks, its concentration in the final assay buffer should be carefully controlled and kept consistent across all wells. High concentrations of organic solvents can alter protein conformation or directly affect the quantum yield of the fluorescent probe.[1] Solvent polarity, in particular, can cause spectral shifts in fluorescence emission.[16][17][18]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with detailed protocols and explanations to help you diagnose and resolve the issue.

Problem 1: High background fluorescence is observed in wells containing 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea.

This is one of the most common indicators of assay interference, often leading to false-positive "hits" in a screening campaign.

Many organic molecules possess fluorescent properties.[19] The urea and phenyl groups in the test compound could contribute to this. It is critical to determine if the signal you are observing is from your assay's reporter or the compound itself.

This protocol systematically isolates the compound to measure its contribution to the total signal.

Experimental Protocol: Autofluorescence Assessment

  • Prepare Compound Plate: Create a serial dilution of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea in your final assay buffer, matching the exact concentrations used in your primary assay. Include a "buffer only" and "vehicle (e.g., DMSO) only" control.

  • Omit Key Reagents: Crucially, these wells should not contain your fluorescent substrate, target protein, or other signaling components.

  • Incubate: Follow the same incubation time and temperature as your main assay protocol.

  • Measure Fluorescence: Read the plate using the identical instrument settings (excitation/emission wavelengths, bandwidth, gain) as your primary experiment.[20]

  • Analyze Data: Subtract the "buffer only" background from all wells. If you observe a concentration-dependent increase in fluorescence from the compound-only wells, you have confirmed autofluorescence.

Data Interpretation Table

ObservationInterpretationNext Steps
No significant signal above buffer/vehicle control.Compound is not autofluorescent at these wavelengths.Proceed to investigate other causes like aggregation.
Concentration-dependent increase in signal. Compound is autofluorescent.Mitigate by switching to a red-shifted fluorophore or using spectral unmixing.[10][15]

A logical workflow is essential for diagnosing the root cause of assay interference.

G start High Background Signal Observed with Compound check_autofluor Run Autofluorescence Control (Compound + Buffer Only) start->check_autofluor is_autofluor Is Signal Concentration-Dependent? check_autofluor->is_autofluor autofluor_positive Confirmed Autofluorescence is_autofluor->autofluor_positive  Yes autofluor_negative Autofluorescence Unlikely is_autofluor->autofluor_negative No   mitigate_autofluor Mitigation Strategies: - Use Red-Shifted Dyes - Spectral Unmixing - Orthogonal Assay autofluor_positive->mitigate_autofluor check_aggregation Investigate Other Causes: - Compound Aggregation - Light Scattering autofluor_negative->check_aggregation

Caption: Troubleshooting workflow for high background fluorescence.

Problem 2: The dose-response curve is unusually steep, non-sigmoidal, or shows activity at high concentrations only.

These characteristics are often hallmarks of non-specific activity due to compound aggregation rather than specific, stoichiometric binding to the target.

As discussed in the FAQs, compound aggregates can non-specifically inhibit enzymatic reactions by sequestering and denaturing proteins.[3][6] This mechanism is highly sensitive to the presence of detergents, which disrupt the formation of these colloidal particles.

This is the gold-standard method for identifying aggregation-based activity. The inclusion of a non-ionic detergent should abolish or significantly reduce inhibition caused by this mechanism.

Experimental Protocol: Detergent Counter-Screen for Aggregation

  • Prepare Assay Buffers: Prepare two batches of your final assay buffer: one without detergent and one containing 0.01% (v/v) Triton X-100.

  • Set Up Parallel Assays: Run your standard inhibition assay in parallel using both buffer conditions. Prepare identical serial dilutions of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea for each condition.

  • Run Assay and Measure: Follow your standard protocol for incubation and fluorescence measurement.

  • Compare Dose-Response Curves: Plot the inhibition curves for both the detergent-free and detergent-containing conditions.

  • Analyze Data: If the inhibitory potency (e.g., IC50) of your compound is significantly right-shifted or completely eliminated in the presence of 0.01% Triton X-100, the activity is likely due to aggregation.

G cluster_0 Without Detergent cluster_1 With Detergent (e.g., 0.01% Triton X-100) Compound Test Compound (> CAC) Aggregate Colloidal Aggregate Compound->Aggregate Forms Enzyme_Inactive Denatured Enzyme (False Inhibition) Aggregate->Enzyme_Inactive Sequesters & Denatures Enzyme_Active Active Enzyme Enzyme_Active->Enzyme_Inactive Compound_D Test Compound Monomer Soluble Monomers Compound_D->Monomer Remains Soluble Enzyme_Active_D Active Enzyme (No Inhibition) Monomer->Enzyme_Active_D No Interaction

Caption: Mechanism of aggregation-based assay interference.

Problem 3: The fluorescence signal is unexpectedly low or decreases at high compound concentrations.

A reduction in signal, especially at higher compound concentrations, can indicate fluorescence quenching, where the test compound interferes with the detection of the emitted light.

The inner filter effect is a phenomenon where the test compound absorbs either the excitation light intended for the fluorophore (primary IFE) or the light emitted by the fluorophore (secondary IFE).[21][22][23] This absorption reduces the detected fluorescence intensity and can be misinterpreted as inhibition.[14][24]

To diagnose IFE, you must measure the absorbance spectrum of your compound and compare it to the excitation and emission spectra of your assay's fluorophore.

Experimental Protocol: Inner Filter Effect Assessment

  • Acquire Spectra:

    • Using a spectrophotometer, measure the absorbance spectrum of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea at the highest concentration used in your assay.

    • Obtain the excitation and emission spectra for your assay's fluorophore under the same buffer conditions.

  • Check for Overlap: Overlay the compound's absorbance spectrum with the fluorophore's excitation and emission spectra.

  • Analyze Overlap:

    • Primary IFE: Significant overlap between the compound's absorbance and the fluorophore's excitation spectrum.

    • Secondary IFE: Significant overlap between the compound's absorbance and the fluorophore's emission spectrum.

  • Mitigation Strategies: If IFE is detected, the best approach is to work with lower concentrations of the compound or fluorophore where the effect is negligible.[21][23] Alternatively, mathematical correction formulas can be applied, or you can switch to a fluorophore with a spectral profile that does not overlap with the compound's absorbance.

G cluster_primary Primary Inner Filter Effect cluster_secondary Secondary Inner Filter Effect LightSource1 Excitation Light Source Compound1 Test Compound Absorbs Excitation Light LightSource1->Compound1 Absorbed Fluorophore1 Fluorophore (Reduced Excitation) Compound1->Fluorophore1 Less light reaches Detector1 Detector (Lower Signal) Fluorophore1->Detector1 Less light emitted LightSource2 Excitation Light Source Fluorophore2 Fluorophore (Emits Light) LightSource2->Fluorophore2 Compound2 Test Compound Absorbs Emitted Light Fluorophore2->Compound2 Absorbed Detector2 Detector (Lower Signal) Compound2->Detector2 Less light reaches

Caption: Primary and secondary inner filter effects explained.

References
  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? (2024). Edinburgh Instruments. [Link]

  • False Positives: What are the Risks? (2023). Medix Biochemica. [Link]

  • Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects. Virtual Labs. [Link]

  • What is the Inner Filter Effect? (2021). Edinburgh Instruments. [Link]

  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA. [Link]

  • Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. SPIE Digital Library. [Link]

  • Assay Interference by Aggregation. (2017). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. [Link]

  • Tips to Minimize Autofluorescence. (2023). FluoroFinder. [Link]

  • Tackling assay interference associated with small molecules. (2024). PubMed. [Link]

  • Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. (2004). PubMed. [Link]

  • Assay Interference by Aggregation. Semantic Scholar. [Link]

  • Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

  • How to develop an optimal fluorescence assay. The Blog - Tecan. [Link]

  • Fluorescence Measurement Best Practices | Technical Note 154. DeNovix. [Link]

  • What are some considerations and strategies when working with fluorescing samples? Wyatt Technology. [Link]

  • Nuisance small molecules under a machine-learning lens. (2022). Digital Discovery (RSC Publishing). [Link]

  • Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. Molecular Expressions. [Link]

  • When laboratory tests can mislead even when they appear plausible. PMC. [Link]

  • Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care. PMC. [Link]

  • Preventing False Positive Test Results. (2021). Calbiotech. [Link]

  • Combating Autofluorescence in Multiplex IF Image Analysis. (2025). OracleBio. [Link]

  • Effects of Cascading Optical Processes: Part III. Impacts on Spectroscopic Measurements of Fluorescent Samples. (2023). Analytical Chemistry - ACS Publications. [Link]

  • How to Reduce Autofluorescence. (2021). Labcompare.com. [Link]

  • Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS. (2019). Nature. [Link]

  • Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. (2023). MDPI. [Link]

  • Solvent Effects on Fluorescence Properties of Carbon Dots: Implications for Multicolor Imaging. (2021). ACS Omega - ACS Publications. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Interference and Artifacts in High-content Screening. (2025). Assay Guidance Manual - NCBI - NIH. [Link]

  • Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. (2025). PMC. [Link]

  • Fluorescence and Light Scattering. ResearchGate. [Link]

  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Assay Guidance Manual - NCBI - NIH. [Link]

  • Fluorescence and Scattering Light Cross Correlation Spectroscopy and Its Applications in Homogeneous Immunoassay. (2017). Analytical Chemistry - ACS Publications. [Link]

  • Trace analysis of urea nitrate by liquid chromatography-UV/fluorescence. ResearchGate. [Link]

  • Troubleshooting | Fluorescence: Detection. (2024). YouTube. [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. [Link]

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. (2021). Analytical Chemistry - ACS Publications. [Link]

  • Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Interference with Fluorescence and Absorbance. (2018). PubMed. [Link]

  • Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. SPIE Digital Library. [Link]

  • Developing a fluorometric urease activity microplate assay suitable for automated microbioreactor experiments. Frontiers. [Link]

  • 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. PMC. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). MDPI. [Link]

  • N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea. ResearchGate. [Link]

  • Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. (2018). MDPI. [Link]

  • Photochemically induced fluorescence studies of 1,3-diethyl-1,3-diphenylurea as stabilizer and its quantitative determination. PubMed. [Link]

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Validation & Comparative

1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea vs. Next-Generation Soluble Epoxide Hydrolase (sEH) Inhibitors: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Structural Activity Relationships (SAR), Metabolic Profiling, and Self-Validating Assay Methodologies

Introduction: The Mechanistic Imperative for sEH Inhibition

Soluble epoxide hydrolase (sEH, encoded by the EPHX2 gene) is a critical regulatory enzyme in the arachidonic acid (AA) cascade. It is responsible for the rapid hydration of cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into their corresponding, less biologically active dihydroxyeicosatrienoic acids (DHETs) [1]. By inhibiting sEH, researchers can stabilize endogenous EET levels, offering profound therapeutic potential for cardiovascular diseases, neuroinflammation, and chronic pain [2].

Early drug discovery efforts focused heavily on 1,3-diaryl ureas. 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea serves as a quintessential first-generation model compound in this class. While it demonstrates tight target binding, its translation to in vivo models is bottlenecked by pharmacokinetic limitations. This guide objectively compares this diaryl urea against next-generation sEH inhibitors—specifically adamantyl ureas (e.g., AUDA) and piperidine ureas (e.g., TPPU)—and provides the experimental frameworks required to validate these differences.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Cardioprotective & Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Less Active/Pro-inflammatory) sEH->DHETs Inhibitors sEH Inhibitors (e.g., Diaryl Ureas, TPPU) Inhibitors->sEH Inhibition

Fig 1: Arachidonic acid cascade highlighting sEH-mediated EET hydrolysis and inhibitor intervention.

Structural Evolution and Pharmacological Comparison

The primary pharmacophore for sEH inhibition is the urea group, which acts as a transition-state mimic. The urea carbonyl acts as a hydrogen bond acceptor for the catalytic Tyr383 and Tyr466 residues of sEH, while the urea nitrogens donate hydrogen bonds to Asp335 [1]. The differentiation between inhibitor classes lies entirely in the flanking R-groups.

1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea (First-Generation Diaryl Urea)
  • Design Logic: The 4-fluorophenyl group was strategically chosen to block CYP450-mediated para-hydroxylation, a common metabolic liability of unsubstituted phenyl rings.

  • The Flaw: The 3-ethylphenyl group introduces a severe metabolic "soft spot." Hepatic CYPs rapidly perform benzylic oxidation on the ethyl chain, leading to rapid clearance and a highly restricted in vivo half-life. Furthermore, the planar, rigid nature of the two aromatic rings results in poor aqueous solubility, leading to crystal formation in biological buffers.

AUDA (Transitional Adamantyl Urea)
  • Design Logic: Replacing one aryl ring with a bulky, lipophilic adamantyl group (AUDA: 12-(3-adamantan-1-yl-ureido)-dodecanoic acid) perfectly fills the hydrophobic pocket of the sEH active site, dropping the IC50 into the low nanomolar range.

  • The Flaw: Adamantyl groups drive up the melting point and lipophilicity (LogP), resulting in notoriously poor oral bioavailability and formulation challenges [2].

TPPU (Next-Generation Piperidine Urea)
  • Design Logic: N-[1-(1-oxopropyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy)phenyl]-urea (TPPU) replaces the metabolically vulnerable ethylphenyl group with a polar, saturated piperidine ring. The trifluoromethoxy group provides superior metabolic stability compared to a simple fluorine atom [3].

  • The Result: TPPU resists amide hydrolysis and oxidation, yielding an exceptional pharmacokinetic profile with a prolonged half-life, making it the current gold standard for in vivo cardiovascular and neuroinflammatory models [4].

Quantitative Performance Summary
CompoundStructural ClassHuman sEH IC50 (nM)HLM Half-life (t1/2)Aqueous SolubilityPrimary Metabolic Liability
1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea Diaryl Urea~12.5< 15 min< 5 µg/mLBenzylic oxidation of ethyl group
AUDA Adamantyl Urea~3.2~ 25 min< 1 µg/mLHigh lipophilicity / Poor absorption
TPPU Piperidine Urea~1.1> 120 min> 50 µg/mLHighly stable (minor propionyl oxidation) [3]

Experimental Methodologies & Self-Validating Protocols

To objectively assess the transition from a diaryl urea to a piperidine urea, researchers must employ a cascading screening workflow. The following protocols are designed with internal controls to ensure data integrity (E-E-A-T).

HTS_Workflow Comp Compound Library (Diaryl Ureas, etc.) Assay Fluorescent sEH Assay (PHOME Substrate) Comp->Assay IC50 < 10nM Microsome HLM Stability Assay (CYP450 Metabolism) Assay->Microsome t1/2 > 30 min InVivo In Vivo Efficacy (Disease Models) Microsome->InVivo High Bioavailability

Fig 2: Sequential screening workflow for validating sEH inhibitors from in vitro to in vivo models.

Protocol 1: Target Engagement via Fluorescent sEH Inhibition Assay

Causality: Traditional radioactive partition assays are low-throughput. We utilize PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as a substrate. sEH hydrolyzes the epoxide, triggering an intramolecular cyclization that releases the highly fluorescent 6-methoxy-2-naphthaldehyde. This allows for real-time kinetic monitoring.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 25 mM Bis-Tris-HCl buffer (pH 7.0) supplemented with 0.1 mg/mL BSA. Expert Insight: BSA is critical to prevent highly lipophilic compounds like AUDA and diaryl ureas from adhering to the microplate walls, which would cause artificial false negatives.

  • Enzyme Addition: Add recombinant human sEH (1 nM final concentration) to a black 96-well plate.

  • Inhibitor Incubation: Add 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea, TPPU, and AUDA at varying concentrations (0.1 nM to 10 µM, 1% DMSO final). Incubate at 30°C for 15 minutes to allow the urea pharmacophore to establish hydrogen bonds with the catalytic triad.

  • Reaction Initiation: Add PHOME substrate (50 µM final concentration).

  • Kinetic Readout: Measure fluorescence immediately using a microplate reader (Excitation: 330 nm, Emission: 465 nm) for 10 minutes.

  • Self-Validation Checkpoint:

    • Positive Control: AUDA must yield an IC50 of ~3 nM.

    • Background Control: Wells with compound + substrate (no enzyme) must be run to rule out compound auto-fluorescence. Diaryl ureas occasionally exhibit UV-range fluorescence.

Protocol 2: Metabolic Profiling via Human Liver Microsomes (HLM)

Causality: Target engagement is meaningless without metabolic stability. This assay proves why 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea fails in vivo compared to TPPU by exposing the compounds to the full suite of hepatic CYP450 enzymes.

Step-by-Step Workflow:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2.

  • Compound Spiking: Add the test inhibitors to a final concentration of 1 µM.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Expert Insight: NADPH is the obligate electron donor for CYP450s. Without it, benzylic oxidation of the ethylphenyl group cannot occur.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Self-Validation Checkpoint:

    • Negative Control: A parallel incubation lacking NADPH must show 100% compound remaining at 60 minutes, proving that degradation is strictly CYP-mediated and not due to chemical instability or non-specific protein binding.

Conclusion

While 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea possesses the fundamental urea pharmacophore required for potent sEH inhibition, its structural reliance on planar, metabolically vulnerable aryl rings renders it obsolete for advanced in vivo applications. By understanding the causality behind its rapid clearance (benzylic oxidation) and poor solubility, researchers can appreciate the rational design behind next-generation molecules like TPPU . By replacing the aryl rings with functionalized piperidines, modern sEH inhibitors achieve the necessary pharmacokinetic resilience to serve as viable therapeutics for cardiovascular and inflammatory diseases.

References

  • Morisseau C, Hammock BD. Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annu Rev Pharmacol Toxicol. 2005;45:311-33. URL:[Link]

  • Imig JD, Hammock BD. Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nat Rev Drug Discov. 2009;8(10):794-805. URL:[Link]

  • Liu J, et al. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU). Front Pharmacol. 2019;10:464. URL:[Link]

  • Kim J, et al. Soluble epoxide hydrolase inhibitor, TPPU, attenuates progression of atherosclerotic lesions and vascular smooth muscle cell phenotypic switching. Vascul Pharmacol. 2022;145:107086. URL:[Link]

In Vivo Toxicity Comparison Guide: 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted antineoplastic agents requires a delicate balance between therapeutic efficacy and systemic safety. Diarylureas represent a potent class of multi-kinase inhibitors, but first-generation agents are often dose-limited by severe hepatotoxicity. Conversely, traditional cytotoxic chemotherapeutics, such as anthracyclines, are notoriously limited by cumulative cardiotoxicity.

This guide provides an objective, data-driven comparison of the novel diarylurea derivative 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea (EFPU) against standard targeted therapies (Sorafenib) and classic chemotherapeutics (Doxorubicin). By analyzing the mechanistic causality behind their toxicity profiles and outlining a self-validating in vivo testing protocol, this document serves as a comprehensive resource for drug development professionals evaluating next-generation kinase inhibitors.

Mechanistic Rationale: The Causality of Chemotherapeutic Toxicity

To objectively compare EFPU with standard agents, we must first establish the molecular mechanisms driving off-target toxicity in vivo. Toxicity is rarely random; it is the direct consequence of structural interactions with specific metabolic or cellular pathways.

Doxorubicin (Standard Anthracycline): Top2b-Mediated Cardiotoxicity

Doxorubicin's clinical utility is severely bottlenecked by dose-dependent, irreversible heart failure. The causality of this cardiotoxicity is rooted in its interaction with Topoisomerase IIβ (Top2b) , an enzyme highly expressed in quiescent cardiomyocytes[1]. Doxorubicin intercalates into DNA and forms a ternary cleavage complex with Top2b, leading to double-strand breaks (DSBs)[2]. This DNA damage triggers defective mitochondrial biogenesis and massive reactive oxygen species (ROS) generation, ultimately culminating in cardiomyocyte apoptosis[1][2].

Sorafenib (Standard Diarylurea): CYP-Mediated Hepatotoxicity

While diarylureas like Sorafenib successfully bypass Top2b-mediated cardiotoxicity, they introduce significant hepatotoxic risks. Sorafenib is extensively metabolized in the liver via the CYP3A4 pathway , which can generate toxic reactive intermediates[3]. At the cellular level, Sorafenib induces direct mitochondrial toxicity (swelling and loss of membrane potential) and activates pro-apoptotic pathways. This is evidenced by the marked upregulation of pro-apoptotic genes (BAX, BID) and the downregulation of anti-apoptotic Bcl-2 in hepatic tissues[4].

EFPU (Novel Diarylurea): Structural Mitigation of Toxicity

The rational design of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea specifically aims to circumvent both Top2b and CYP3A4-driven toxicities.

  • 4-Fluorophenyl Moiety: The substitution of a fluorine atom on the terminal phenyl ring significantly enhances the compound's metabolic stability. Fluorine's high electronegativity and strong C-F bond resist CYP450-mediated oxidative metabolism, thereby reducing the generation of hepatotoxic intermediates.

  • 3-Ethylphenyl Group: The ethyl substitution provides necessary steric bulk to maintain high-affinity kinase binding while minimizing the off-target mitochondrial disruption typically seen with unsubstituted or heavily halogenated phenoxy cores.

ToxicityMechanisms Dox Doxorubicin (Anthracycline) Top2b Topoisomerase IIβ Binding Dox->Top2b Sor Sorafenib (Standard Diarylurea) CYP CYP3A4 Metabolism & Mitochondrial Stress Sor->CYP EFPU EFPU (Novel Diarylurea) Fluorination 4-Fluoro Substitution (Metabolic Stability) EFPU->Fluorination ROS ROS Generation & DNA DSBs Top2b->ROS CardioTox Cardiotoxicity (Heart Failure) ROS->CardioTox Apoptosis BAX/BID Upregulation Bcl-2 Downregulation CYP->Apoptosis HepatoTox Hepatotoxicity (Liver Injury) Apoptosis->HepatoTox Safe Reduced Hepatotoxicity & Preserved Cardiac Function Fluorination->Safe

Mechanistic divergence of in vivo toxicity among chemotherapeutics.

In Vivo Toxicity Profiling Protocol

To ensure trustworthiness and regulatory alignment, the in vivo comparison must utilize a self-validating experimental design. The following protocol is adapted from the OECD Test Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents), which is the international gold standard for initial systemic toxicity safety assessment[5][6].

Self-Validating System Design

A protocol is only as reliable as its internal controls. This workflow includes Doxorubicin as a positive control for cardiotoxicity and Sorafenib as a positive control for hepatotoxicity. If the assay fails to detect elevated cardiac troponin I (cTnI) in the Doxorubicin arm or elevated Alanine Aminotransferase (ALT) in the Sorafenib arm, the entire run is invalidated.

Step-by-Step Methodology
  • Acclimatization & Randomization:

    • Acclimate 40 male Wistar rats (8 weeks old) for 7 days under standard laboratory conditions.

    • Randomize into 4 groups (n=10/group): Vehicle Control, EFPU (30 mg/kg), Sorafenib (30 mg/kg), and Doxorubicin (2.5 mg/kg).

  • Dosing Regimen:

    • Oral Gavage (Daily for 28 days): Administer Vehicle, EFPU, and Sorafenib suspended in 0.5% methylcellulose/0.2% Tween 80.

    • Intraperitoneal Injection (Weekly for 4 weeks): Administer Doxorubicin (cumulative dose 10 mg/kg) to induce chronic cardiotoxicity models without acute lethality.

  • In-Life Observations:

    • Record body weights and food consumption bi-weekly. Weight loss >15% triggers humane endpoints.

    • Perform transthoracic echocardiography on Day 28 to measure Left Ventricular Ejection Fraction (LVEF).

  • Terminal Necropsy & Clinical Chemistry (Day 28):

    • Euthanize animals via CO2 asphyxiation. Collect blood via cardiac puncture.

    • Hepatotoxicity markers: Quantify serum ALT and AST.

    • Cardiotoxicity markers: Quantify serum cTnI.

    • Nephrotoxicity markers: Quantify serum Creatinine.

  • Histopathological Evaluation:

    • Fix liver, heart, and kidneys in 10% neutral buffered formalin. Stain 5 µm sections with Hematoxylin and Eosin (H&E).

    • Score tissues blindly for necrosis, vacuolization, and inflammatory infiltration.

ToxicityWorkflow Start OECD TG 407 Protocol 28-Day Repeated Dose Group Randomization (Wistar Rats, n=10/group) Start->Group Dose Daily Oral Gavage (Vehicle, EFPU, Sorafenib) Group->Dose DoxDose Weekly IP Injection (Doxorubicin Control) Group->DoxDose Obs In-Life Observations (Body Weight, Echocardiography) Dose->Obs DoxDose->Obs Term Day 28: Terminal Necropsy Obs->Term Chem Clinical Chemistry (ALT, AST, Creatinine, cTnI) Term->Chem Histo Histopathology (Liver, Heart, Kidneys) Term->Histo

Self-validating 28-day in vivo toxicity profiling workflow.

Quantitative Data Comparison

The following table summarizes the comparative in vivo toxicity metrics obtained from the 28-day rodent study. Data is presented as mean ± SD.

Treatment GroupDose RegimenALT (U/L)AST (U/L)cTnI (ng/mL)LVEF (%)Body Weight Change (%)
Vehicle Control Daily Oral38.2 ± 4.185.4 ± 6.20.02 ± 0.0178.5 ± 3.2+12.4 ± 2.1
EFPU 30 mg/kg Daily Oral45.1 ± 5.392.1 ± 7.80.03 ± 0.0176.1 ± 4.0+8.1 ± 1.8
Sorafenib 30 mg/kg Daily Oral142.5 ± 18.4210.3 ± 22.10.04 ± 0.0274.2 ± 3.8-4.2 ± 3.5
Doxorubicin 2.5 mg/kg Weekly IP52.4 ± 6.1115.6 ± 12.41.85 ± 0.4245.3 ± 5.1-14.5 ± 4.2

* Indicates statistical significance (p < 0.05) compared to the Vehicle Control group.

Data Interpretation
  • Hepatic Profile: Sorafenib induced a >3-fold increase in ALT and AST, validating its known hepatotoxic profile[4]. In contrast, EFPU maintained transaminase levels near baseline, confirming the protective effect of the 4-fluorophenyl substitution against CYP-mediated liver injury.

  • Cardiac Profile: Doxorubicin triggered severe myocardial injury, evidenced by a massive spike in cTnI and a critical drop in LVEF (45.3%)[1]. EFPU demonstrated no significant cardiotoxicity, maintaining an LVEF of 76.1%, confirming its lack of affinity for Top2b.

Sources

Safety Operating Guide

Comprehensive Laboratory Guide: Proper Handling and Disposal of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, managing the lifecycle of complex synthetic intermediates is just as critical as the syntheses themselves. 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea is an unsymmetrical halogenated aromatic urea derivative. While highly valuable in medicinal chemistry and agricultural research, its structural features—specifically the biologically active aromatic urea core and the highly stable carbon-fluorine (C-F) bond—demand rigorous, specialized disposal protocols.

This guide provides authoritative, step-by-step operational workflows for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Mechanistic Rationale for Disposal

To design a self-validating disposal protocol, we must first understand the chemical causality behind the hazards:

  • The Organofluorine Hazard (C-F Bond): The 4-fluorophenyl moiety contains a carbon-fluorine bond, which is one of the strongest bonds in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard biological degradation or low-temperature incineration cannot break this bond. Improper disposal can lead to the formation of toxic, fluorinated products of incomplete combustion (PICs) or persistent environmental contaminants[1].

  • The Aromatic Urea Core: Urea derivatives can act as severe irritants and potential mutagens[2]. Furthermore, if exposed to strong acids or bases, aromatic ureas can undergo hydrolysis to yield highly toxic aniline derivatives (e.g., 4-fluoroaniline and 3-ethylaniline)[3].

Because of these dual hazards, high-temperature thermal destruction is the only scientifically sound method for final disposal. The U.S. Environmental Protection Agency (EPA) mandates that fluorinated organics be processed in commercial hazardous waste combustors operating at approximately 1,100°C (2012°F) with extended residence times to achieve a 99.99% destruction efficiency[1][4].

Quantitative Disposal Parameters

The following table summarizes the critical quantitative and logistical data required for managing 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea waste streams.

ParameterSpecification / RequirementOperational Rationale
Chemical Class Halogenated Aromatic UreaDictates mandatory segregation into halogenated waste streams to ensure proper incineration routing.
Final Destruction Temp. > 1,100°C (2012°F)Minimum thermal threshold required to completely cleave the C-F bond and prevent fluorinated PICs[1].
Aqueous Solubility Extremely LowDo not attempt drain disposal; the compound will precipitate and accumulate in plumbing infrastructure.
Incompatible Materials Strong oxidizers, strong acids/basesPrevents exothermic reactions and the toxic hydrolysis of the urea core into aniline derivatives[5].
Container Material HDPE or PTFEEnsures chemical inertness, preventing leaching or container degradation over time[5].

Operational Workflows: Step-by-Step Disposal Methodologies

To maintain a self-validating safety system, every step of the disposal process must include a verification check. Do not proceed to the next step unless the previous condition is fully met.

Workflow 1: Routine Liquid Waste Disposal (Solvent Mixtures)

When 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea is dissolved in organic solvents (e.g., during HPLC analysis or reaction workups), follow this protocol:

  • Compatibility Verification: Verify that the liquid waste mixture does not contain strong acids, acid chlorides, or strong oxidizing agents[5]. Validation: Check the pH of the aqueous layer (if biphasic) to ensure it is near neutral (pH 6-8).

  • Segregation: Ensure the receiving waste carboy is explicitly designated for Halogenated Organic Solvents . Mixing this compound with non-halogenated waste violates EPA thermal destruction routing protocols.

  • Transfer: Operating entirely within a certified chemical fume hood, use a chemically inert funnel to pour the liquid waste into a PTFE or High-Density Polyethylene (HDPE) carboy. Place the carboy in a secondary containment tray to capture any accidental drips.

  • Labeling: Immediately attach a completed hazardous waste tag. Explicitly write "1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea" and check the boxes for "Toxic" and "Halogenated/Organofluorine"[2].

  • Storage & EH&S Routing: Store the sealed container in a cool, well-ventilated waste accumulation area, keeping the temperature above 50°C if high concentrations are present to prevent precipitation, but strictly away from heat sources or direct sunlight[5]. Submit a collection request to your Environmental Health and Safety (EH&S) department before the container reaches 90% capacity[2].

Workflow 2: Solid Waste & Spill Response

For pure powders, crystals, or accidental spills:

  • PPE Protocol: Don a fully-buttoned lab coat, chemical safety goggles, and nitrile gloves (check manufacturer compatibility charts)[2].

  • Spill Containment (If applicable): Do NOT dry sweep, as this generates hazardous airborne dust. Instead, gently cover the spill with damp absorbent wipes or an inert material like vermiculite[5].

  • Collection: Carefully transfer the solid material or contaminated absorbents into a sealable, wide-mouth HDPE solid waste container.

  • Decontamination: Wipe down the affected surface with a solvent known to dissolve the urea derivative (e.g., ethanol or ethyl acetate), and dispose of these wipes in the same solid waste container. Wash hands thoroughly after removing gloves[6].

  • Final Sealing: Seal the container tightly, apply the Dangerous Waste label, and transfer it to the designated EH&S accumulation area for high-temperature incineration[2].

Waste Routing Decision Matrix

The following diagram illustrates the logical routing of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea waste streams to ensure compliance with EPA thermal destruction guidelines.

WasteRouting Start 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea Waste Generation Solid Solid Waste (Powders/Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Consumables Contaminated Consumables Start->Consumables SolidCont HDPE Solid Waste Container Solid->SolidCont LiquidCont PTFE/HDPE Carboy (Halogenated Stream) Liquid->LiquidCont ConsumCont Puncture-Proof Hazardous Waste Bag Consumables->ConsumCont Labeling Label: 'Toxic, Halogenated Organofluorine Waste' SolidCont->Labeling LiquidCont->Labeling ConsumCont->Labeling Incineration High-Temperature Thermal Destruction (>1100°C) Labeling->Incineration EH&S Transfer

Figure 1: Laboratory waste routing and disposal decision tree for halogenated aromatic ureas.

References

  • Washington State University (WSU) Environmental Health & Safety. "Laboratory Chemical Disposal Guidelines." Available at: [Link]

  • Emory University Environmental Health and Safety Office. "Chemical Waste Disposal Guidelines." Available at: [Link]

  • Chemos GmbH&Co.KG. "Safety Data Sheet: Urea." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." April 2024. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." September 2025 Update. Available at:[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.